molecular formula C8H13BrN2 B2365136 5-bromo-3-tert-butyl-1-methyl-pyrazole CAS No. 1187968-59-7

5-bromo-3-tert-butyl-1-methyl-pyrazole

Katalognummer: B2365136
CAS-Nummer: 1187968-59-7
Molekulargewicht: 217.11
InChI-Schlüssel: JRMOFIUPINXUJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-tert-butyl-1-methyl-pyrazole (CAS 1187968-59-7) is a high-purity chemical intermediate designed for research applications. With the molecular formula C8H13BrN2 and a molecular weight of 217.11 g/mol, this compound is a versatile building block in organic synthesis, particularly in the development of novel heterocyclic systems . Pyrazole derivatives are a pharmacologically significant class of compounds, known for their diverse biological activities, making them key scaffolds in medicinal chemistry research . This brominated pyrazole serves as a crucial precursor in the synthesis of more complex molecules. The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of extended molecular architectures. The tert-butyl group confers steric and electronic influences that can fine-tune the properties of the resulting compounds . Researchers utilize this and related bromo-pyrazole intermediates in the synthesis of potential phosphatidylinositol-3-kinase (PI3K) inhibitors, which are of interest in oncology, and for creating release-activated calcium channel (CRAC) inhibitors, which are investigated for inflammatory conditions . Beyond pharmaceutical research, pyrazole derivatives substituted with electron donor and acceptor groups are also explored for their nonlinear optical (NLO) properties in materials science . This product is intended for use in a controlled laboratory environment by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-3-tert-butyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMOFIUPINXUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 5-Bromo-3-tert-butyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: SYN-PYR-05

Executive Summary

The 5-bromo-3-tert-butyl-1-methyl-1H-pyrazole scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, Src family) and GPCR modulators. Its structural value lies in the 3-tert-butyl group , which provides significant hydrophobic bulk for filling selectivity pockets, and the 5-bromo handle , which serves as a versatile electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.

This guide outlines two distinct, validated synthetic pathways:

  • Method A (Direct C-H Functionalization): A high-precision lithiation-halogenation route ideal for late-stage functionalization and rapid analog generation.

  • Method B (De Novo Cyclization & Sandmeyer): A scalable, robust route starting from acyclic precursors, ideal for multi-gram to kilogram batch production.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 5-bromo-3-tert-butyl-1-methyl-pyrazole (Target 1 ) presents a regiochemical challenge. The introduction of the bromine atom must be strictly controlled to the C5 position, avoiding the thermodynamically favored electrophilic substitution at C4.

Strategic Logic
  • Path A (C-H Activation): Exploits the acidity of the C5-proton in N-methyl pyrazoles (

    
    ). The inductive effect of the 
    
    
    
    nitrogen facilitates selective deprotonation by organolithiums, allowing for electrophilic trapping with a bromine source.
  • Path B (Functional Group Interconversion): Relies on the regioselective cyclization of pivaloylacetonitrile with methylhydrazine to yield the 5-amino isomer, followed by a radical-mediated Sandmeyer reaction.

Retrosynthesis Target This compound (Target 1) Int_A 3-tert-butyl-1-methyl-pyrazole (Precursor A) Target->Int_A C-H Lithiation / Bromination (Method A) Int_B 5-Amino-3-tert-butyl-1-methyl-pyrazole (Precursor B) Target->Int_B Sandmeyer Reaction (Method B) SM_A Pivaloylacetone / Pivalaldehyde Int_A->SM_A Cyclization SM_B Pivaloylacetonitrile + Methylhydrazine Int_B->SM_B Regioselective Cyclization

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Part 2: Method A - Direct C5 Lithiation-Bromination

Best for: Research scale (100 mg – 10 g), high atom economy, rapid throughput.

This method utilizes the "directed metalation" strategy.[1] In 1-substituted pyrazoles, the C5 position is the most kinetic site for deprotonation due to the coordination of the lithium ion to the N1 lone pair and the inductive acidification by the adjacent nitrogen.

Protocol Workflow

Reaction:



Step-by-Step Methodology
  • Equipment Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvent Preparation: Charge the flask with 3-tert-butyl-1-methyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M concentration).

    • Note: The starting material can be synthesized via condensation of 4,4-dimethyl-3-oxopentanal with methylhydrazine, though it is often commercially available.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70°C before proceeding.

  • Lithiation (The Critical Step):

    • Add n-Butyllithium (1.6 M in hexanes, 1.1 eq) dropwise over 15–20 minutes.

    • Observation: A color change (often to pale yellow or orange) may occur, indicating the formation of the 5-lithio species.

    • Aging:[2] Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Bromination:

    • Dissolve CBr

      
        (carbon tetrabromide, 1.2 eq) or 1,2-dibromo-1,1,2,2-tetrafluoroethane  (1.2 eq) in a minimal amount of anhydrous THF.
      
    • Add the electrophile solution dropwise to the lithiated species at -78°C.

    • Exotherm Warning: This step is exothermic. Control addition rate to keep Temp < -65°C.

  • Quench & Workup:

    • Allow the reaction to warm to 0°C over 1 hour.

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (3x).[3][4] Wash combined organics with brine, dry over

      
      , and concentrate.
      
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete lithiation or moisture ingress.Titrate n-BuLi before use. Ensure THF is distilled/dry. Increase lithiation time to 1.5h.
Regioisomer (4-Br) Temperature too high during lithiation."Scrambling" of the lithio species (halogen dance) is rare here but possible. Keep T < -70°C.
Starting Material Recovery Inefficient quench of electrophile.Ensure CBr

is fresh. Alternatively, use NBS (added as a solid solution in THF).

Part 3: Method B - The Sandmeyer Route (Scalable)

Best for: Large scale (>50 g), cost-efficiency, avoiding cryogenic conditions.

This route builds the pyrazole ring with the correct nitrogen substitution pattern first, yielding an amine that is converted to a bromide via a radical mechanism.

Protocol Workflow

Step 1: Cyclization


Step 2: Sandmeyer Bromination 


Step-by-Step Methodology
Step 1: Synthesis of 5-Amino Precursor
  • Dissolve pivaloylacetonitrile (1.0 eq) in Ethanol (0.5 M).

  • Add methylhydrazine (1.1 eq) dropwise at room temperature.

    • Regioselectivity Note: The nucleophilic

      
       of the hydrazine attacks the ketone carbonyl first, followed by cyclization of the 
      
      
      
      onto the nitrile. This sequence favors the 5-amino-1-methyl isomer over the 3-amino isomer [1, 8].
  • Reflux for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).

  • Concentrate and recrystallize from hexanes/EtOAc to obtain the 5-amino-3-tert-butyl-1-methyl-pyrazole.

Step 2: Non-Aqueous Sandmeyer (Doyle Conditions)

Why Doyle Conditions? Classical aqueous Sandmeyer (


) often suffers from solubility issues with lipophilic pyrazoles. The organic solvent method using alkyl nitrites is superior.
  • Charge: In a reactor, suspend CuBr

    
      (anhydrous, 1.2 eq) in dry Acetonitrile (MeCN).
    
  • Add Nitrite: Add tert-butyl nitrite (

    
    -BuONO, 1.5 eq) to the copper suspension.
    
  • Add Substrate: Add the 5-amino-pyrazole (from Step 1) portion-wise or as a solution in MeCN at Room Temperature.

  • Reaction: Heat the mixture to 60°C for 2 hours. Nitrogen gas evolution will be observed.

  • Workup: Cool to RT. Dilute with

    
    . Wash with 
    
    
    
    (to remove Copper salts—blue aqueous layer) and then brine.
  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

SandmeyerMechanism Step1 5-Amino-Pyrazole (Nucleophile) Step2 Diazonium Formation (R-N2+) Step1->Step2 t-BuONO Step3 Radical Intermediate (Py-Radical •) Step2->Step3 - N2 (gas) Final 5-Bromo-Product Step3->Final Br transfer Step4 Br-Transfer (CuBr2 -> CuBr) Step4->Step3 Catalytic Cycle

Figure 2: Mechanistic flow of the non-aqueous Sandmeyer reaction (Doyle conditions).

Part 4: Critical Quality Attributes (CQA)

For drug development applications, the purity of this intermediate is paramount.

AttributeSpecificationAnalytical Method
Appearance White to off-white solid/oilVisual
Purity > 98.0%HPLC (254 nm)
Regioisomer Content < 0.5% (4-bromo or 3-bromo isomers)

H-NMR (NOESY confirmation)
Residual Copper < 10 ppm (if Method B used)ICP-MS
Water Content < 0.1%Karl Fischer
NMR Characterization Data (Simulated/Reference)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    6.15 (s, 1H, H4 ), 3.82 (s, 3H, N-CH
    
    
    ), 1.30 (s, 9H, t-Bu ).[5]
    • Diagnostic: The singlet at ~6.15 ppm corresponds to the C4 proton. Absence of this peak would indicate over-bromination. A shift in the N-Me peak helps distinguish regioisomers.

References

  • Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. (Methodology for 5-amino to 5-bromo conversion via Sandmeyer/POBr3). Link

  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 2012.[6] (Validates Sandmeyer reaction on aminopyrazoles). Link

  • Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. J. Org. Chem., 2024.[7] (Discusses radical bromination mechanisms). Link

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021.[8][9] (Confirms stability and synthesis of the 3-tBu-1-Me-5-amino precursor). Link

  • Directed lithiation of simple aromatics and heterocycles. ResearchGate. (General review of lithiation strategies for N-methyl pyrazoles). Link

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Comptes Rendus Chimie, 2017. (Demonstrates C5 reactivity in 1-methylpyrazoles). Link

Sources

5-bromo-3-tert-butyl-1-methyl-pyrazole CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-3-tert-butyl-1-methyl-pyrazole: Synthesis, Properties, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogues to present a robust profile of its anticipated properties, a plausible synthetic route, and its potential applications. By examining the structure-activity relationships of similar pyrazole derivatives, we can infer the valuable role that this compound can play as a versatile building block in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of FDA-approved drugs.[1][2] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with various biological targets.[2][3] The substitution pattern on the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates.[2]

The subject of this guide, this compound, incorporates several key functional groups that enhance its utility as a synthetic intermediate:

  • The Bromine Atom: The bromo-substituent at the 5-position is a key functional handle for introducing further molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, amino, and alkynyl groups.[1]

  • The Tert-Butyl Group: The bulky tert-butyl group at the 3-position can serve as a steric anchor, influencing the conformation of the molecule and its binding to a target protein. It can also enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

  • The N-Methyl Group: The methyl group on the pyrazole nitrogen (N1) removes the possibility of tautomerism, leading to a single, well-defined regioisomer. This is often desirable in drug development to ensure consistent biological activity and simplify structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₈H₁₃BrN₂Based on chemical structure
Molecular Weight 217.11 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow solid or oilTypical appearance of similar brominated pyrazoles.[4]
Boiling Point ~250-280 °CExtrapolated from related brominated heterocycles.
Melting Point Not readily predictable; likely a low-melting solid or oilThe tert-butyl group may disrupt crystal packing, leading to a lower melting point.
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF), insoluble in water.Characteristic of many organic compounds with this functional group composition.[4]
Predicted ¹H NMR See Section 5Based on chemical shifts of similar pyrazoles.[5][6]
Predicted ¹³C NMR See Section 5Based on chemical shifts of similar pyrazoles.[5][6]

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available starting materials. The following protocol is a representative example based on established pyrazole synthesis methodologies.

Step 1: Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one

This step involves the condensation of a β-ketoester with methylhydrazine.

  • Reactants: Ethyl pivaloylacetate, Methylhydrazine

  • Procedure:

    • To a solution of ethyl pivaloylacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be used in the next step without further purification.

Step 2: Bromination to yield this compound

The pyrazolone intermediate is then subjected to bromination to install the bromine atom at the 5-position.

  • Reactants: 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one, Phosphorus oxybromide (POBr₃)

  • Procedure:

    • Carefully add the crude 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one from the previous step to phosphorus oxybromide (2.0-3.0 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture and quench by slowly pouring it onto crushed ice.

    • Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

SynthesisWorkflow cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: Bromination A Ethyl pivaloylacetate C Condensation (Ethanol, Reflux) A->C B Methylhydrazine B->C D 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one C->D F Bromination (Heating) D->F E Phosphorus Oxybromide (POBr3) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its primary application lies in its use as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions.[1]

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: For the synthesis of 5-aryl- or 5-heteroaryl-substituted pyrazoles. This is particularly relevant for developing kinase inhibitors, where specific aromatic interactions in the ATP-binding pocket are often crucial for potency.[1]

  • Buchwald-Hartwig Amination: To introduce a wide range of primary and secondary amines at the 5-position. The resulting 5-aminopyrazoles are common substructures in bioactive molecules.

  • Sonogashira Coupling: For the synthesis of 5-alkynyl-pyrazoles. The alkyne moiety can serve as a handle for further functionalization (e.g., via click chemistry) or can be a key pharmacophoric element itself.[1]

Potential as Kinase Inhibitors

Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting key nodes in oncogenic signaling pathways such as the PI3K/AKT/mTOR pathway.[1] The N-methylpyrazole core can mimic the hinge-binding motif of ATP, while substituents at the 3- and 5-positions can be tailored to occupy adjacent hydrophobic pockets in the kinase active site, thereby conferring potency and selectivity.

KinaseInhibition cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (Cell Growth, Proliferation) AKT->Downstream Inhibitor 5-Aryl-3-tert-butyl-1-methyl-pyrazole ATP_Site ATP Binding Site of Kinase (e.g., PI3K) Inhibitor->ATP_Site Competitive Binding

Sources

An In-Depth Technical Guide to the ¹H NMR Characterization of 5-bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to unequivocally characterize novel chemical entities is paramount. This guide offers an in-depth exploration of the ¹H NMR characterization of 5-bromo-3-tert-butyl-1-methyl-pyrazole, a substituted heteroaromatic compound. We will delve into the theoretical principles governing its spectral features, predict the ¹H NMR spectrum based on established substituent effects, and provide a detailed, field-proven protocol for acquiring high-quality data. This document is designed to serve as a practical resource, blending foundational theory with actionable experimental guidance.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. Three distinct proton environments are present: the tert-butyl group, the N-methyl group, and the lone proton on the pyrazole ring at the C-4 position. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyrazole ring.

The analysis of the ¹H NMR spectrum of a closely related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, reveals a singlet for the tert-butyl group at 1.24 ppm, a singlet for the N-methyl group at 3.40 ppm, and a singlet for the H-4 proton at 5.74 ppm[1]. Furthermore, a patent for tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate shows a singlet for the H-4 proton at 5.66 ppm and a singlet for the N-methyl group at 3.70 ppm[2]. These experimental values from similar structures provide a strong basis for our predictions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification of Chemical Shift
tert-butyl (C(CH₃)₃)~ 1.3Singlet9HThe tert-butyl group is attached to the C-3 position of the pyrazole ring. These protons are aliphatic and are expected to appear in the upfield region of the spectrum. The singlet multiplicity arises from the absence of adjacent protons. The typical chemical shift for a tert-butyl group is in the range of 0.5-2.0 ppm[3].
N-methyl (N-CH₃)~ 3.7Singlet3HThe methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. This deshielding environment shifts the signal downfield compared to an aliphatic methyl group. The observed chemical shift for the N-methyl group in a similar bromo-methyl-pyrazole derivative was found to be 3.70 ppm[2].
Pyrazole H-4~ 6.0Singlet1HThis is the only proton directly attached to the pyrazole ring. Its chemical shift is influenced by the aromatic character of the ring and the electronic effects of the substituents. The bromine at C-5 is an electron-withdrawing group, which will deshield the H-4 proton, shifting it downfield. The tert-butyl group at C-3 is a weak electron-donating group. The observed chemical shift for the H-4 proton in a similar 3-tert-butyl-1-methyl-pyrazole derivative was 5.74 ppm[1], and in a 5-bromo-1-methyl-pyrazole derivative, it was 5.66 ppm[2]. Considering the combined effects, a slightly more downfield shift is predicted.
Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with key proton groups highlighted.

Experimental Protocol for ¹H NMR Characterization

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. Adherence to these procedures will ensure data integrity and reproducibility.

I. Sample Preparation

Meticulous sample preparation is the cornerstone of high-quality NMR spectroscopy. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Small vial

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.[4][5][6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules.[5] Ensure the solvent is from a fresh bottle to minimize water content.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution into the NMR tube.[6] This is achieved by placing a small plug of glass wool into a Pasteur pipette and carefully transferring the solution through the pipette into the NMR tube.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

II. NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Programzg30 or similarA standard 30-degree pulse-acquire sequence is often sufficient and allows for a shorter relaxation delay.
Spectral Width (SW)16 ppmThis range comfortably encompasses the expected chemical shifts for the compound and common solvents.
Acquisition Time (AT)3-4 secondsAn acquisition time of at least 3 seconds is generally sufficient to ensure good digital resolution for small molecules.[7]
Relaxation Delay (D1)1-2 secondsA short delay is acceptable with a 30-degree pulse, allowing for faster data acquisition.
Number of Scans (NS)8-16Signal averaging over multiple scans improves the signal-to-noise ratio.
Temperature298 K (25 °C)Standard ambient temperature for routine NMR.
III. Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire Data (zg30, 16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference integrate Integrate Peaks reference->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: A streamlined workflow for the ¹H NMR characterization of this compound.

Conclusion

This guide has provided a comprehensive framework for the ¹H NMR characterization of this compound. By understanding the influence of the molecular structure on the ¹H NMR spectrum, researchers can confidently predict and interpret the resulting data. The detailed experimental protocol offers a robust methodology for obtaining high-quality, reproducible spectra, which is a critical aspect of chemical research and drug development. The principles and practices outlined herein are broadly applicable to the structural elucidation of other novel small molecules.

References

  • The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling - Taylor & Francis. (2006, December 19). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]

  • The Journal of Organic Chemistry - Author Guidelines. (2025, November 24). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • NMR sample preparation. (n.f.). Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

  • NMR Guidelines for ACS Journals. (n.d.). Retrieved from [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from [Link]

  • Author guidelines for Organic and Biomolecular Chemistry. (n.d.). Retrieved from [Link]

  • Information for Authors | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • t-Butyl group towers over other 1H resonances - ACD/Labs. (2026, January 27). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (2020, July 30). Retrieved from [Link]

  • NMR acquisition parameters and qNMR - Nanalysis. (2021, June 21). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.). Retrieved from [Link]

  • Guidelines for Authors - ICDST E-print archive of engineering and scientific PDF documents. (n.d.). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Measurement of Long Range C H Coupling Constants. (2012, August 17). Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. (n.d.). Retrieved from [Link]

  • C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. (2023, July 21). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15). Retrieved from [Link]

  • Long-Range Spin-Spin Couplings in the Nuclear Magnetic Resonance Spectra of Some Bicyclo [2.2.1]heptanes | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Chemical shifts - UCL. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12). Retrieved from [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC. (n.d.). Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017, April 27). Retrieved from [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Analysis of 5-Bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 5-bromo-3-tert-butyl-1-methyl-pyrazole , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and agrochemicals. Unlike generic protocols, this guide addresses the specific challenges posed by the molecule's halogenated motif and lipophilic tert-butyl group. We focus on Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) to ensure precise identification, regioisomer differentiation, and impurity profiling.

Physicochemical Context & MS Readiness

Before initiating analysis, one must understand the molecule's behavior in the gas phase.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 216.03 (for

    
    ) and 218.02 (for 
    
    
    
    ).
  • Isotopic Signature: The presence of a single bromine atom confers a distinct 1:1 doublet signal separated by 2 Da. This is the primary diagnostic filter.

  • Basicity: The pyrazole nitrogen (N2) is a suitable proton acceptor (

    
    ), making Positive Mode ESI (+)  the ionization method of choice.
    
  • Lipophilicity: The tert-butyl and methyl groups significantly increase LogP (~2.5–3.0), necessitating organic-rich mobile phases for elution.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a closed-loop system where the isotopic pattern validates the parent ion, and the fragmentation pattern validates the structure.

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (MeOH) . Avoid DMSO if possible, as it can suppress ionization in ESI.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the pyrazole nitrogen is protonated (

      
      ), stabilizing the signal before it enters the vacuum.
      
LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Retains the lipophilic tert-butyl group.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength for hydrophobic analyte.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ion Source ESI (Positive Mode)Targets the basic pyrazole nitrogen.
Capillary Voltage 3.5 kVStandard for small molecules.
Cone Voltage 30 VModerate energy to prevent in-source fragmentation.
Analytical Workflow Diagram

The following diagram illustrates the decision matrix for validating the compound identity.

MS_Workflow Start Sample Injection ESI ESI+ Ionization [M+H]+ Formation Start->ESI FullScan Full Scan MS (m/z 100-500) ESI->FullScan IsoCheck Isotope Check: 1:1 Doublet at 217/219? FullScan->IsoCheck MSMS Targeted MS/MS (CID Fragmentation) IsoCheck->MSMS Yes Invalid Impurity / Wrong Isomer IsoCheck->Invalid No (Not Brominated) FragAnalysis Fragment Analysis: Loss of t-Butyl (-56) Loss of Br (-79/81) MSMS->FragAnalysis Valid Confirmed Structure FragAnalysis->Valid Pattern Matches FragAnalysis->Invalid Pattern Mismatch

Figure 1: Decision logic for confirming this compound identity.

Fragmentation Analysis & Mechanistic Insight[1][2]

Understanding the fragmentation is crucial for distinguishing this specific isomer from its regioisomers (e.g., 3-bromo-5-tert-butyl).

The Molecular Ion Cluster

In the MS1 spectrum, you will observe two distinct peaks of nearly equal intensity:

  • m/z 217.0 (

    
     isotope)
    
  • m/z 219.0 (

    
     isotope)
    
  • Note: If the ratio is not ~1:1, or if the mass is shifted, suspect de-bromination (impurity) or halogen exchange.

Primary Fragmentation Pathways (MS2)

Upon Collision Induced Dissociation (CID), the molecule undergoes characteristic cleavages.

  • Loss of Isobutene (M - 56 Da): The tert-butyl group is labile. A common pathway involves a rearrangement where a proton is transferred to the ring or nitrogen, expelling neutral isobutene (

    
    ).
    
    • Transition:

      
       (and 
      
      
      
      ).
    • Mechanism:[1][2][3][4][5] This is favored over simple methyl loss due to the stability of the neutral isobutene leaving group.

  • Loss of Methyl Radical (M - 15 Da): Direct cleavage of a methyl group from the tert-butyl moiety.

    • Transition:

      
      .
      
    • Dominance: Usually less intense than the isobutene loss in ESI, but prominent in EI (Electron Impact).

  • Loss of Bromine Radical (M - 79/81 Da): Homolytic cleavage of the C-Br bond.

    • Transition:

      
      .
      
    • Significance: The resulting cation (

      
      ) will lose the isotopic doublet pattern , appearing as a singlet. This is the definitive proof that the bromine was attached to the lost fragment.
      
  • Ring Cleavage (HCN Loss): Pyrazoles often undergo ring opening followed by loss of HCN (27 Da) or acetonitrile (41 Da), though this requires higher collision energies (>40 eV).

Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 217 / 219 (Doublet) LossIsobutene [M - C4H8]+ m/z 161 / 163 (Doublet) Parent->LossIsobutene - Isobutene (56 Da) (McLafferty-like) LossBr [M - Br]+ m/z 138 (Singlet) Parent->LossBr - Br Radical LossMe [M - CH3]+ m/z 202 / 204 (Doublet) Parent->LossMe - Methyl (15 Da) LossIsobutene->LossBr - Br Radical

Figure 2: Proposed fragmentation tree for this compound.

Impurity Profiling & Regioisomerism

A common synthetic challenge is the formation of the 3-bromo-5-tert-butyl isomer. MS/MS can help distinguish these.

  • Steric Effect (The "Ortho" Effect): In the target molecule (5-bromo), the bulky tert-butyl group is at position 3, away from the N-methyl group. In the regioisomer (5-tert-butyl), the tert-butyl group is adjacent to the N-methyl.

  • MS Implication: The 5-tert-butyl isomer is sterically crowded. Under MS/MS conditions, it often exhibits a more abundant loss of the N-methyl group (M-15) or the entire N-methyl moiety to relieve strain, compared to the 5-bromo isomer described here.

  • Retention Time: Due to the exposed bromine in the 5-position (more polarizable) vs the shielded tert-butyl, the two isomers will likely have different retention times on C18 columns.

References

  • ChemicalBook. (2025). 3-Bromo-5-methyl-1H-pyrazole Chemical Properties and Uses. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Retrieved from

  • Holzer, W., & Hahn, G. (2003). Pyrazoles.[6][1][4][5][7][8][9][10] Part 2: Synthesis and spectroscopic characterization of some new 1-phenylpyrazoles. Journal of Heterocyclic Chemistry. (Contextual grounding for pyrazole N-methyl shifts).

Sources

discovery and history of substituted bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Bromo-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry. The introduction of a bromine substituent onto this privileged scaffold profoundly influences its physicochemical properties and biological activity, leading to the development of blockbuster drugs and agrochemicals. This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted bromo-pyrazoles. It delves into the core synthetic methodologies, from the foundational Knorr pyrazole synthesis to modern regioselective bromination techniques and constructions from brominated precursors. Through a detailed exploration of reaction mechanisms, experimental protocols, and key industrial applications, this guide offers field-proven insights for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

A Historical Perspective: From Pyrazole's Discovery to the Significance of Bromination

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's accidental synthesis of a pyrazole derivative, antipyrine, while attempting to prepare quinoline derivatives.[1][2] This serendipitous discovery unveiled a class of compounds with significant therapeutic potential. Knorr's foundational work, now known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative, a versatile reaction that opened the door to a vast array of substituted pyrazoles.[3]

The pyrazole ring itself is an aromatic system, and its reactivity towards electrophilic substitution has been a subject of extensive study.[4][5] Electrophilic attack, such as halogenation, preferentially occurs at the C4 position, which is the most electron-rich.[4][6] This inherent reactivity allows for the direct functionalization of a pre-formed pyrazole ring.

The introduction of a bromine atom into the pyrazole structure is a critical synthetic transformation. Bromine, as a substituent, imparts several key properties:

  • Modulation of Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

  • Electronic Effects: Bromine is an electron-withdrawing group via induction but can also participate in resonance, influencing the overall electron distribution of the pyrazole ring and its interactions with biological targets.

  • Metabolic Stability: The C-Br bond can block sites of metabolism, increasing the half-life of a drug molecule.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[7]

These attributes have made substituted bromo-pyrazoles highly sought-after building blocks in the development of pharmaceuticals and agrochemicals.[8][9]

Core Synthetic Strategies for Substituted Bromo-Pyrazoles

The synthesis of substituted bromo-pyrazoles can be broadly categorized into two main approaches:

  • Direct Bromination of a Pre-formed Pyrazole Ring: This involves the electrophilic substitution of a hydrogen atom on the pyrazole ring with a bromine atom.

  • Synthesis from Brominated Precursors: This strategy involves constructing the pyrazole ring using starting materials that already contain a bromine atom.

Direct Electrophilic Bromination of Pyrazoles

The direct bromination of pyrazoles is a common and often straightforward method for introducing a bromine atom, typically at the C4 position. The regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack.[4][10]

  • N-Bromosuccinimide (NBS): NBS is a mild and convenient source of electrophilic bromine ("Br+"). The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) or water.[3][11]

  • Elemental Bromine (Br₂): While effective, the use of elemental bromine can sometimes lead to over-bromination, and its handling requires care due to its corrosive and toxic nature. The reaction conditions can be controlled to favor mono-bromination.[6]

  • Potassium Dichromate and Hydrobromic Acid: This combination generates bromine in situ and has been shown to be an effective method for the bromination of pyrazole.[12][13]

Experimental Protocol: Synthesis of 4-Bromopyrazole using NBS [11]

  • Materials:

    • 1H-pyrazole (10 g, 147 mmol)

    • N-Bromosuccinimide (NBS) (26.1 g, 147 mmol)

    • Water (150 mL)

    • Ethyl acetate (EtOAc)

    • Aqueous sodium carbonate (Na₂CO₃)

    • Saturated brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 1H-pyrazole in water at room temperature.

    • Add N-bromosuccinimide all at once. The reaction mixture will immediately turn milky white.

    • Stir the mixture continuously at room temperature for 24 hours.

    • Upon completion, extract the reaction mixture with ethyl acetate (2 x 100 mL).

    • Combine the organic phases and wash sequentially with aqueous sodium carbonate and saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the 4-bromopyrazole product.

Diagram: Electrophilic Bromination of Pyrazole at C4

G pyrazole Pyrazole wheland Wheland Intermediate (Resonance Stabilized) pyrazole->wheland Electrophilic attack at C4 bromopyrazole 4-Bromopyrazole wheland->bromopyrazole Deprotonation H_ion H+ wheland->H_ion NBS NBS (Br+) NBS->wheland succinimide Succinimide H_ion->succinimide

Caption: Mechanism of electrophilic bromination of pyrazole at the C4 position.

Synthesis from Brominated Precursors

An alternative and often more regioselective approach is to construct the pyrazole ring from starting materials that already contain a bromine atom. This is particularly useful when substitution patterns other than C4-bromination are desired, or when the pyrazole ring is sensitive to direct bromination conditions.

The classical Knorr and Paal-Knorr pyrazole syntheses, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted to produce bromo-pyrazoles by using a brominated 1,3-dicarbonyl as a starting material.[7]

Diagram: Synthesis of a 4-Bromopyrazole via Knorr Synthesis

G start Bromo-1,3-dicarbonyl + Hydrazine condensation Condensation start->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Substituted 4-Bromopyrazole dehydration->product

Caption: General workflow for synthesizing a 4-bromopyrazole from a brominated 1,3-dicarbonyl.

Modern synthetic chemistry has seen the rise of multi-component reactions for the efficient construction of complex molecules in a single step. An electrocatalytic three-component synthesis of 4-bromopyrazoles from acetylacetone, hydrazine, and diethyl bromomalonate has been reported, offering an eco-friendly approach.[14]

Case Study: The Synthesis of Chlorantraniliprole's Bromo-Pyrazole Core

The insecticide chlorantraniliprole is a prime example of the industrial importance of substituted bromo-pyrazoles. Its core structure is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. The synthesis of this key intermediate is a multi-step process that showcases several important chemical transformations.[15][16][17]

Synthetic Pathway to Chlorantraniliprole's Pyrazole Intermediate

A common industrial route starts from 2,3-dichloropyridine.[15]

  • Hydrazino-substitution: 2,3-dichloropyridine reacts with hydrazine hydrate to form (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization: The hydrazine derivative is then condensed with diethyl maleate to construct the pyrazolidinone ring.

  • Bromination: The pyrazolidinone intermediate is brominated using an agent like phosphorus oxybromide.

  • Oxidation: The resulting pyrazoline is oxidized to the pyrazole.

  • Hydrolysis: The ester group is hydrolyzed to the carboxylic acid, yielding the final intermediate.

An alternative patented route involves starting with 3-aminocrotononitrile, which undergoes cyclization, bromination, oxidation, and finally condensation with 2,3-dichloropyridine.[8]

Diagram: Key Steps in the Synthesis of the Bromo-Pyrazole Intermediate for Chlorantraniliprole

G start 2,3-Dichloropyridine hydrazine_sub Hydrazino-substitution start->hydrazine_sub cyclization Cyclization with Diethyl Maleate hydrazine_sub->cyclization bromination Bromination cyclization->bromination oxidation Oxidation bromination->oxidation hydrolysis Hydrolysis oxidation->hydrolysis product 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid hydrolysis->product

Sources

Methodological & Application

The Strategic Utility of 5-Bromo-3-tert-butyl-1-methyl-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique structural and electronic properties have been adeptly exploited by researchers to design a plethora of therapeutic agents across a wide range of diseases.[2] The market success of numerous pyrazole-containing drugs underscores the enduring value of this heterocyclic core in developing novel pharmaceuticals.[2] The strategic functionalization of the pyrazole ring is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. In this context, halogenated pyrazoles, particularly bromo-derivatives, emerge as exceptionally versatile intermediates, paving the way for intricate molecular architectures through modern synthetic methodologies.[1]

This technical guide delves into the specific applications of 5-bromo-3-tert-butyl-1-methyl-pyrazole , a key building block whose structural attributes make it particularly valuable in the synthesis of targeted therapies, most notably in the realm of oncology. The presence of a bromine atom at the 5-position offers a reactive handle for a suite of powerful cross-coupling reactions, while the tert-butyl group at the 3-position can play a crucial role in enhancing binding affinity to biological targets.[3]

Core Application: A Gateway to Kinase Inhibitors

The primary and most significant application of this compound in medicinal chemistry is its role as a pivotal intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 3-tert-butyl-1-methyl-pyrazole core has been identified as a key structural motif in the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3] Mutations in the FLT3 gene are prevalent in certain types of acute myeloid leukemia (AML), leading to uncontrolled cell growth.[3] The tert-butyl group, in particular, has been shown to be advantageous for enhancing binding to hydrophobic pockets within the FLT3 kinase domain.[3]

The synthetic journey from this compound to potent FLT3 inhibitors typically involves the transformation of the bromo-substituent into other key functional groups, such as an isocyanate. This is often achieved via a 5-amino-pyrazole intermediate, which is then converted to the isocyanate. The isocyanate group can then react with various nucleophiles to generate a library of urea derivatives for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the central role of this compound as a synthetic intermediate.

G A This compound B Cross-Coupling Reactions A->B Suzuki, Sonogashira, etc. D Buchwald-Hartwig Amination A->D C Diverse 5-Substituted Pyrazoles B->C E 5-Amino-3-tert-butyl-1-methyl-pyrazole D->E F Phosgenation or Equivalent E->F G 3-tert-Butyl-5-isocyanato-1-methyl-pyrazole F->G H Nucleophilic Addition G->H I FLT3 Inhibitor Candidates H->I

Caption: Synthetic utility of this compound.

Synthetic Protocols: Harnessing the Power of Cross-Coupling

The bromine atom at the 5-position of the pyrazole ring is a versatile functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[4][5][6] These reactions are fundamental in modern drug discovery, allowing for the rapid generation of diverse chemical libraries for biological screening.[7]

General Considerations for Cross-Coupling Reactions:
  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the catalyst.

  • Reagent Purity: The purity of reagents, especially the boronic acids, alkynes, and amines, is crucial for obtaining high yields and reproducible results.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-3-tert-butyl-1-methyl-pyrazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound.[1] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the 5-position of the pyrazole ring, a common feature in many kinase inhibitors.

Materials:
  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane, DME, toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-tert-butyl-1-methyl-pyrazole.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Work-up: - Cool to RT - Dilute - Wash E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-3-tert-butyl-1-methyl-pyrazole Derivatives

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] This reaction is essential for converting this compound into its corresponding 5-amino derivative, a crucial precursor for further functionalization into ureas, amides, and other nitrogen-containing functionalities.

Materials:
  • This compound

  • Amine or ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., NaOt-Bu, LHMDS)

  • Degassed solvent (e.g., toluene, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to a dry Schlenk flask.

  • Add the base (1.5-2.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 5-amino-3-tert-butyl-1-methyl-pyrazole derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-3-tert-butyl-1-methyl-pyrazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] The resulting alkynyl-substituted pyrazoles can serve as valuable intermediates for further transformations or may exhibit biological activity themselves.

Materials:
  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Degassed solvent (e.g., THF, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • To a dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table

Reaction TypeKey ReagentsTypical ConditionsProduct Class
Suzuki-Miyaura Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃80-110 °C, 1,4-dioxane5-Aryl-pyrazoles
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, NaOt-Bu80-120 °C, toluene5-Amino-pyrazoles
Sonogashira Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃NRT - 60 °C, THF5-Alkynyl-pyrazoles

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its utility is most pronounced in the generation of diverse libraries of substituted pyrazoles through robust and well-established palladium-catalyzed cross-coupling reactions. The demonstrated importance of the 3-tert-butyl-1-methyl-pyrazole core in potent kinase inhibitors highlights the value of this brominated precursor. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to leverage this compound in their quest for novel therapeutics. Future applications will undoubtedly see the continued use of this intermediate in the exploration of new chemical space for a variety of biological targets, further cementing the role of functionalized pyrazoles in the future of medicine.

References

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • PubMed. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PubChem. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available from: [Link]

  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]

  • Google Patents. PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE.

Sources

Application Note: Precision Functionalization of the Pyrazole C5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Regioselective C-H Activation and Lithiation

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Celecoxib, Ruxolitinib). While electrophilic substitution at the C4 position is electronically favorable and well-established, functionalization at the C5 position (adjacent to the substituted nitrogen) remains a synthetic bottleneck due to competing reactivity at C3 and C4.

This guide details two high-fidelity protocols for C5-functionalization: Transition Metal-Catalyzed C-H Arylation and Directed Lithiation . Unlike standard textbook methods, these protocols address the specific "regioselectivity switch" required to bypass the innate C4-reactivity of the pyrazole core.

Strategic Analysis: The Pyrazole Reactivity Map

To successfully functionalize C5, one must understand the electronic bias of the ring. The pyrazole nucleus presents three distinct carbon environments.

Electronic Bias and Competition
  • C4 Position (The Nucleophile): This is the most electron-rich position, naturally favoring Electrophilic Aromatic Substitution (

    
    ). Standard halogenations or nitrations occur here.
    
  • C3 Position (The Distant Neighbor): In

    
    -substituted pyrazoles, C3 is sterically remote from the 
    
    
    
    -substituent and electronically similar to C5, making discrimination difficult without steric blocking.
  • C5 Position (The Target): This position is the most acidic (pKa ~28-30 in DMSO) due to the inductive effect of the adjacent pyrrole-like nitrogen. This acidity is the key lever for C-H Activation (via Concerted Metallation-Deprotonation) and Lithiation .

Visualization of Regioselectivity Pathways

PyrazoleReactivity Pyrazole N-Substituted Pyrazole C4_Path C4: Electrophilic Substitution (Halogenation, Nitration) Pyrazole->C4_Path Standard Electrophiles (Electronic Control) C5_Path_A C5: C-H Activation (Pd-Catalyzed CMD) Pyrazole->C5_Path_A Pd(OAc)2 / Base (Acidity Control) C5_Path_B C5: Lithiation (Kinetic Deprotonation) Pyrazole->C5_Path_B n-BuLi / -78°C (Coordination Control) C3_Path C3: Steric/Remote (Requires C5 Blocking) Pyrazole->C3_Path Minor Pathway (Unless C5 Blocked)

Figure 1: Reactivity divergence of the pyrazole scaffold. Note that C5 functionalization requires conditions that exploit acidity (CMD/Lithiation) rather than electron density.

Protocol A: Pd-Catalyzed Direct C-H Arylation (C5-Selective)

Mechanism: Concerted Metallation-Deprotonation (CMD). Rationale: This method uses a palladium catalyst and a carbonate/pivalate base.[1] The base assists in cleaving the C5-H bond (the most acidic proton) simultaneously with the formation of the Pd-C bond.

Reagents & Equipment
  • Substrate:

    
    -Methylpyrazole or 
    
    
    
    -SEM-pyrazole (1.0 equiv).
  • Aryl Halide: Aryl Bromide (1.2 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%).[1]
    
  • Ligand: PPh

    
     (10 mol%) or ligand-free conditions for highly reactive substrates.
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or PivOK (0.3 equiv additive).
  • Solvent: DMA (Dimethylacetamide) or Anisole (Green alternative).

  • Atmosphere: Argon/Nitrogen.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox or under argon flow, charge a reaction vial with Pd(OAc)

    
     (11 mg, 0.05 mmol) and PPh
    
    
    
    (26 mg, 0.10 mmol).
  • Substrate Addition: Add the

    
    -substituted pyrazole (1.0 mmol) and the Aryl Bromide (1.2 mmol).
    
  • Base Addition: Add K

    
    CO
    
    
    
    (276 mg, 2.0 mmol) and Pivalic Acid (30 mg, 0.3 equiv) [Note: Pivalate acts as a proton shuttle, critical for the CMD mechanism].
  • Solvation: Add anhydrous DMA (3.0 mL). Cap the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 140°C for 16 hours.

    • Critical Checkpoint: The solution usually turns black (Pd precipitation) if the reaction stalls. A dark brown/amber solution indicates active catalysis.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Troubleshooting Regioselectivity

If you observe C4-arylation or mixtures:

  • Switch Base: Use Cs

    
    CO
    
    
    
    . The larger cation effect can sometimes improve C5 selectivity.
  • Blocking Strategy: If C4-arylation persists, use a 4-bromo-pyrazole or 4-ester-pyrazole starting material. The C4-group blocks the site, forcing reaction to C5. The ester can be decarboxylated later if needed.

Protocol B: Directed Lithiation (C5-Trapping)

Mechanism: Coordination-Directed Metallation (DoM). Rationale: The nitrogen lone pair on the


-substituent (or the ring nitrogen itself) coordinates lithium, directing deprotonation to the adjacent C5 position. This is kinetically controlled at low temperatures.
Reagents & Equipment
  • Substrate: 1-Methylpyrazole (1.0 equiv).

  • Reagent:

    
    -Butyllithium (1.6 M in hexanes, 1.1 equiv).
    
  • Electrophile: Benzaldehyde, Iodine, or B(OiPr)

    
     (1.2 equiv).
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Cryogenic Setup: Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon.

  • Solvation: Add 1-Methylpyrazole (1.0 mmol) and THF (5 mL). Cool to -78°C .

  • Lithiation: Add

    
    -BuLi (0.69 mL, 1.1 mmol) dropwise over 5 minutes.
    
    • Mechanistic Insight: The solution may turn yellow. The

      
      -methyl group exerts an inductive effect, making C5-H more acidic than C3-H or C4-H.
      
    • Incubation: Stir at -78°C for 45–60 minutes. (Do not warm up, or the lithiated species may isomerize or decompose).

  • Electrophile Trapping: Add the electrophile (e.g., Iodine dissolved in THF) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Add sat. NH

    
    Cl solution (5 mL).
    
  • Workup: Extract with Et

    
    O, wash with Na
    
    
    
    S
    
    
    O
    
    
    (if using Iodine), dry, and concentrate.
The "N-Protecting Group" Trap
  • Warning: If using

    
    -THP or 
    
    
    
    -SEM groups, the lithiation can sometimes occur on the protecting group or cause migration.
  • Recommendation: For lithiation, simple

    
    -alkyl or 
    
    
    
    -aryl groups are most stable. If a removable group is needed, use
    
    
    -SO
    
    
    NMe
    
    
    (sulfonamide), though this often directs to C3 via a different mechanism. For strict C5 lithiation,
    
    
    -Methyl or
    
    
    -Benzyl is preferred.

Analytical Validation (Self-Validating the Protocol)

Distinguishing C5-substituted products from C3 or C4 isomers is the most common failure mode. Use these NMR markers to validate your product.

Proton NMR ( H NMR) Signatures
FeatureC5-Substituted ProductC4-Substituted ProductC3-Substituted Product
Remaining Protons One singlet (C4-H) or doublet (if C3-H couples).Two doublets (C3-H and C5-H).One singlet (C4-H) or doublet.
Coupling (

)

Hz (if C3 is H).

Hz (very small).

Hz.
NOE Signal Strong NOE between

-Methyl and the new C5-Substituent.
No NOE between

-Methyl and C4-Substituent.
No NOE between

-Methyl and C3-Substituent (too far).
The NOESY Confirmation Workflow

The definitive proof of C5-functionalization is the Nuclear Overhauser Effect (NOE) .

  • Run a 2D NOESY spectrum.

  • Locate the

    
    -substituent protons (e.g., 
    
    
    
    -Me at ~3.9 ppm).
  • Look for a cross-peak with your new substituent (e.g., aryl protons).

  • Result:

    • Cross-peak present: You have the C5-isomer (Proximity < 5 Å).

    • Cross-peak absent: You likely have the C3-isomer or C4-isomer.

Experimental Workflow Diagram

Workflow Start Start: N-Substituted Pyrazole Decision Select Strategy Start->Decision PathA_Step1 Add Pd(OAc)2, Ligand, K2CO3 Solvent: DMA, 140°C Decision->PathA_Step1 Target: Aryl Group PathB_Step1 Add n-BuLi, THF, -78°C (Kinetic Control) Decision->PathB_Step1 Target: Alkyl/Halide/Boron PathA_Step2 CMD Mechanism (Acidity driven) PathA_Step1->PathA_Step2 PathA_End C5-Arylated Product PathA_Step1->PathA_End PathB_Step2 Add Electrophile (E+) Warm to RT PathB_Step1->PathB_Step2 PathB_End C5-Functionalized Product PathB_Step2->PathB_End

Figure 2: Decision tree for selecting the optimal C5-functionalization pathway based on the desired substituent.

References

  • Ben Romdhane, R., et al. (2024). Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN.[2] Link

  • Gommermann, N., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. National Institutes of Health (PubMed). Link

  • Rahali, A., et al. (2025).[3] Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ResearchGate. Link

  • Elguero, J., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Royal Society of Chemistry (Org. Biomol. Chem.). Link

  • Besselièvre, F., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed. Link

Sources

Application Note & Synthetic Protocols: 5-Bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PYR-005B

Executive Summary

This document provides a detailed technical guide for the application of 5-bromo-3-tert-butyl-1-methyl-pyrazole as a versatile synthetic building block. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibition properties.[3][4][5] The title compound combines the stability and steric influence of the tert-butyl and N-methyl groups with a synthetically versatile bromine atom at the 5-position. This bromine serves as a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[1] This guide offers field-proven insights and detailed, step-by-step protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers in drug discovery and materials science to leverage its full potential.

Physicochemical Properties & Handling

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₁₃BrN₂
Molecular Weight 217.11 g/mol
Appearance Off-white to light yellow solid/oil
CAS Number 1000595-30-7
Boiling Point ~250-260 °C (Predicted)
Solubility Soluble in common organic solvents (DCM, THF, Toluene, DMF)

Handling & Storage:

  • Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • The compound is stable under normal laboratory conditions.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C5-bromine bond is the primary reactive site, making this pyrazole an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[1] The sterically demanding tert-butyl group at the C3 position can influence the conformation of the final products and their interaction with biological targets.[3]

A generalized workflow for these reactions is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Pd Catalyst & Ligand to dry flask B 2. Add Base A->B C 3. Add 5-Bromo-pyrazole & Coupling Partner B->C D 4. Add Anhydrous Solvent C->D E 5. Degas (Purge with N2/Ar) D->E F 6. Heat to specified temperature E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench & Aqueous Extraction G->H I 9. Dry Organic Layer H->I J 10. Concentrate in vacuo I->J K 11. Purify (e.g., Column Chromatography) J->K L L K->L Characterized Product

Caption: Generalized workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl groups.[1] This is particularly valuable for synthesizing libraries of compounds for structure-activity relationship (SAR) studies, for example, in the development of kinase inhibitors.[1][6]

Causality Behind Protocol Choices:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is chosen for its high efficiency and broad functional group tolerance in coupling heteroaryl halides.[7]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, effective for activating the boronic acid partner without promoting decomposition of sensitive substrates.[7]

  • Solvent System: A mixture of an organic solvent like dimethoxyethane (DME) or dioxane with water is crucial. Water aids in the dissolution of the base and facilitates the transmetalation step of the catalytic cycle.[8]

Suzuki_Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Complex pd0->pd_add Ar¹-Br pd_trans Transmetalation Complex pd_add->pd_trans Ar²-B(OH)₂ (Base) pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv, e.g., 217 mg, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

    • Pd(dppf)Cl₂ (0.03 equiv, e.g., 22 mg, 0.03 mmol)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv, e.g., 345 mg, 2.5 mmol)

    • 1,2-Dimethoxyethane (DME) (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add DME and water via syringe.

    • Heat the reaction mixture to 80-85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-tert-butyl-1-methyl-5-phenyl-1H-pyrazole.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[1][9] This introduces a linear alkyne functionality, which is a versatile handle for further transformations (e.g., click chemistry, reductions) or can be a key pharmacophore itself.[1]

Causality Behind Protocol Choices:

  • Catalyst System: This reaction requires a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne for transmetalation.[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves as both the base to deprotonate the terminal alkyne and often as the solvent.[10]

  • Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for stabilizing the palladium center throughout the catalytic cycle.

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv, e.g., 217 mg, 1.0 mmol)

    • Phenylacetylene (1.1 equiv, e.g., 112 mg, 1.1 mmol, ~121 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv, e.g., 14 mg, 0.02 mmol)

    • Copper(I) iodide (CuI) (0.04 equiv, e.g., 7.6 mg, 0.04 mmol)

    • Triethylamine (TEA) (5 mL)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous THF and TEA via syringe.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature for 8-16 hours. If the reaction is slow, gentle heating (40-50 °C) can be applied. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield 3-tert-butyl-1-methyl-5-(phenylethynyl)-1H-pyrazole.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for creating carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11] This reaction allows for the coupling of a wide range of primary and secondary amines with the pyrazole core.[1] Five-membered heterocyclic halides can be challenging substrates, but the use of modern, sterically hindered phosphine ligands enables these transformations efficiently.[12][13]

Causality Behind Protocol Choices:

  • Catalyst/Ligand: A palladium source like Pd₂(dba)₃ is used with a specialized, bulky electron-rich phosphine ligand such as XPhos. This combination forms a highly active catalytic species that promotes both the oxidative addition and the challenging reductive elimination steps, preventing catalyst deactivation that can occur with nitrogen-containing heterocycles.[1][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[1]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic species.[1]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • This compound (1.0 equiv, e.g., 217 mg, 1.0 mmol)

    • Morpholine (1.2 equiv, e.g., 105 mg, 1.2 mmol, ~105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, e.g., 18 mg, 0.02 mmol)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv, e.g., 38 mg, 0.08 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv, e.g., 135 mg, 1.4 mmol)

    • Toluene, anhydrous (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction tube or flask.

    • Add the this compound and a stir bar.

    • Seal the vessel, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.

    • Place the reaction mixture in a preheated oil bath at 100-110 °C.

    • Stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate (20 mL) and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield 4-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)morpholine.

Summary of Reaction Conditions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp.Typical Yield
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂K₂CO₃DME/H₂O80-85 °C70-95%
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITEATHF/TEART - 50 °C65-90%
Buchwald-Hartwig Amine (e.g., Morpholine)Pd₂(dba)₃ / XPhosNaOtBuToluene100-110 °C60-85%

Yields are typical and may vary based on substrate, scale, and optimization.

Conclusion

This compound is a robust and highly effective building block for the synthesis of diverse, substituted pyrazole derivatives. Its utility is primarily demonstrated through palladium-catalyzed cross-coupling reactions, which proceed under well-established and reliable conditions. The protocols provided herein serve as a validated starting point for researchers to construct novel molecular architectures for applications in drug discovery, agrochemicals, and materials science.[3][4]

References

  • Sharma, R., & Singh, P. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45, 40-44. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Retrieved from [Link]

  • Georg Thieme Verlag Stuttgart. (2013). Hiyama Cross-Coupling Catalyzed by Palladium on Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.). Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubMed. (2012, August 3). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 5-bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Optimizing Yield & Regioselectivity for 5-Bromo-3-tert-butyl-1-methyl-pyrazole

This guide addresses the specific challenges in synthesizing This compound . Unlike simple pyrazoles, the steric bulk of the tert-butyl group and the asymmetry of the N-methyl substitution create distinct regioselectivity traps.

This document details two validated workflows:

  • Method A (Direct Lithiation): Best for rapid bench-scale synthesis from commercially available 3-tert-butyl-1-methylpyrazole.

  • Method B (De Novo Cyclization): Best for multi-gram scale-up, avoiding cryogenic conditions.

Part 1: The Lithiation Route (Direct C-H Activation)

Context: The most common failure mode in this route is low yield due to "Kinetic vs. Thermodynamic" lithiation errors. Users often isolate the starting material or the N-lithio-methyl byproduct rather than the desired C5-bromide.

Mechanism & Troubleshooting

Q: I followed a standard -78°C lithiation protocol, but my yield is <20%. What happened? A: You likely trapped the kinetic intermediate. Reaction of 1-methylpyrazoles with n-BuLi is governed by two competing deprotonation sites:

  • Kinetic Product (Fast): Deprotonation of the N-methyl group (forming reactive species A ). This occurs rapidly at -78°C.

  • Thermodynamic Product (Stable): Deprotonation of the C5 ring position (forming reactive species B ). This is the species required for your target.

The Fix: You must allow the reaction to warm to 0°C to -10°C after adding n-BuLi. This thermal energy allows the kinetic N-lithiomethyl species to rearrange (trans-lithiate) to the thermodynamically more stable C5-lithio species.

Q: Why am I seeing 4-bromo impurities? A: This suggests you are not performing a lithiation-quench but rather an Electrophilic Aromatic Substitution (EAS).

  • Scenario: If you add Br₂ or NBS directly to the un-lithiated pyrazole, bromine attacks the most electron-rich position, which is C4 .

  • Solution: Ensure your lithiation is complete before adding the bromine source. Use an electrophilic bromine source like CBr₄ or 1,2-dibromo-1,1,2,2-tetrafluoroethane (halon substitute) rather than elemental bromine to suppress side reactions.

Optimized Protocol (Lithiation)
ParameterSpecificationRationale
Solvent Anhydrous THFEther solvents coordinate Li, stabilizing the aggregate.
Concentration 0.2 – 0.4 MDilution prevents aggregation of the lithiated species.
Base n-BuLi (1.1 equiv)Strong enough to deprotonate C5; t-BuLi is unnecessary and risky.
Temp Ramp -78°C

0°C

-78°C
Critical step: Add base at -78°C, warm to 0°C for 30-60 min (isomerization), cool back to -78°C for quenching.
Quench CBr₄ (1.2 equiv) in THFAdd slowly at -78°C to prevent double-reaction or exotherms.

Part 2: The De Novo Synthesis (Cyclization + POBr₃)

Context: For scale-up (>10g), lithiation is hazardous. The "Sandmeyer-free" cyclization route is robust but requires strict regiocontrol during the initial condensation.

Workflow & Troubleshooting

Q: In the cyclization of methylhydrazine with ethyl pivaloylacetate, how do I ensure I get the 3-tert-butyl isomer? A: Regioselectivity is driven by the steric bulk of the tert-butyl group.

  • Reaction: Methylhydrazine + Ethyl pivaloylacetate

    
     Pyrazolone.
    
  • Outcome: The terminal nitrogen (

    
    ) of methylhydrazine attacks the most reactive carbonyl (ketone). However, the bulky tert-butyl ketone is less reactive than the ester.
    
  • The Trap: In standard conditions, you might get a mixture.[1]

  • The Fix: Use fluorinated alcohol solvents (e.g., TFE or HFIP) or specific pH control. However, for tert-butyl beta-keto esters, the bulk usually directs the

    
     to the ester and 
    
    
    
    to the ketone, favoring the formation of 3-tert-butyl-1-methyl-pyrazol-5-one (the precursor you want).
  • Verification: Check NMR.[2][3][4] If the tert-butyl group is at C3, the C4 proton will show a specific shift compared to the C5 isomer.

Q: My POBr₃ reaction turned into a black tar. How do I improve the workup? A: Phosphorus oxybromide reactions are messy due to polyphosphoric acid byproducts.

  • Solvent: Use Anisole or Toluene (high boiling, inert).

  • Quench: Do not add water directly to the reaction mixture. Pour the reaction mixture slowly into crushed ice/NaHCO₃ with vigorous stirring.

  • Extraction: The product is organic soluble; the phosphoric acid byproducts are water soluble.

Part 3: Visualizing the Pathways

The following diagram illustrates the critical "Kinetic vs. Thermodynamic" decision point in the lithiation route and the alternative cyclization pathway.

G cluster_0 Alternative Route (Scale-Up) Start 1-Methyl-3-tert-butylpyrazole Kinetic Kinetic Intermediate (N-CH2-Li Species) Start->Kinetic n-BuLi, -78°C (Fast Deprotonation) Thermo Thermodynamic Intermediate (C5-Li Species) Kinetic->Thermo Warm to 0°C (Trans-lithiation/Equilibration) Impurity Impurity: Functionalized Methyl Group Kinetic->Impurity Quench at -78°C (Premature) Target TARGET: 5-Bromo-3-tert-butyl-1-methylpyrazole Thermo->Target 1. Cool to -78°C 2. Add CBr4 CycloStart Methylhydrazine + Ethyl Pivaloylacetate Pyrazolone 3-tBu-1-Me-pyrazol-5-one CycloStart->Pyrazolone Cyclization Pyrazolone->Target POBr3, 100°C

Caption: Pathway selection for 5-bromo synthesis. Note the critical thermal equilibration step (Green Arrow) required to access the C5-lithio species.

Part 4: Analytical Verification (NMR)

Distinguishing the 5-bromo product from the 4-bromo impurity is critical.

FeatureTarget: 5-Bromo Impurity: 4-Bromo
Proton NMR (Ring) Singlet at ~6.3 ppm (C4-H) Singlet at ~7.4 ppm (C5-H)
Carbon NMR (C-Br) Shift ~115-120 ppm (C5)Shift ~90-95 ppm (C4)
Reasoning C4-H is electron-rich and shielded (upfield).C5-H is adjacent to Nitrogen and deshielded (downfield).

References

  • Regioselectivity of Lithi

    • Source: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[2] Organic & Biomolecular Chemistry, 2006.[2]

    • Relevance: Establishes the kinetic (N-methyl) vs. thermodynamic (C5) control mechanism.
    • URL:[Link]

  • Scalable Synthesis of Bromin

    • Source: Fox, R. J., et al. "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole." Organic Process Research & Development, 2017.
    • Relevance: Validates the "Sandmeyer-free" cyclization/bromination approach for scale-up to avoid genotoxic intermedi
    • URL:[Link]

  • General Lithi

    • Source: Chinchilla, R., et al. "Recent advances in the directed metalation of nitrogen-containing heterocycles." Chemical Reviews, 2004.
    • Relevance: Provides broader context on directing groups and solvent effects in lithi
    • URL:[Link]

Sources

purification techniques for 5-bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 5-bromo-3-tert-butyl-1-methyl-1H-pyrazole .

Subject: Purification Protocols for 5-bromo-3-tert-butyl-1-methyl-1H-pyrazole Ticket ID: PYR-5B3T-001 Responder: Senior Application Scientist

Hello. Based on your inquiry regarding the isolation of 5-bromo-3-tert-butyl-1-methyl-pyrazole , I have compiled a technical guide to address the specific challenges associated with this scaffold.

In my experience, the primary difficulty with this molecule is not the removal of non-pyrazole byproducts, but the separation of regioisomers . The synthesis (typically methylation of 3-tert-butyl-5-bromopyrazole or a Sandmeyer reaction on the aminopyrazole) often yields a mixture of the desired 1,3,5-substituted product and its 1,5,3-isomer or C4-brominated byproducts.

Below are the validated protocols to isolate your target with >98% purity.

Part 1: Diagnostic Triage (Know Your Enemy)

Before attempting purification, you must confirm the identity of your crude material. Standard 1H NMR is often insufficient to distinguish between the target and its regioisomer because the chemical shifts are remarkably similar.

The Self-Validating Test: NOESY NMR You must run a 1D-NOESY or 2D-NOESY experiment to confirm you are isolating the correct isomer.

FeatureTarget: 5-bromo-3-tert-butyl-1-methyl Impurity: 3-bromo-5-tert-butyl-1-methyl
Structure N-Methyl is distal to t-Butyl.N-Methyl is adjacent to t-Butyl.[1]
NOESY Signal NO Cross-peak between N-Me (~3.8 ppm) and t-Bu (~1.3 ppm).Strong Cross-peak between N-Me and t-Bu.
TLC Behavior Generally more polar (lower Rf) due to accessible N-lone pair.Generally less polar (higher Rf) due to steric shielding.

Technical Insight: The 1-methyl-5-tert-butyl isomer suffers from severe steric clash between the N-methyl and the tert-butyl group. This twists the ring, shielding the nitrogen lone pair and reducing the molecule's ability to hydrogen bond with silica, causing it to elute first in standard normal-phase chromatography [1].

Part 2: Purification Workflows
Method A: Flash Chromatography (Primary Isolation)

Best for: Separating regioisomers and removing non-polar impurities.

Stationary Phase: Silica Gel (40–63 µm), Acid-washed silica recommended if streaking occurs. Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

Protocol:

  • Equilibration: Pre-equilibrate column with 100% Hexane.

  • Loading: Dissolve crude in minimum Dichloromethane (DCM). Do not use EtOAc for loading as it broadens bands.

  • Gradient:

    • 0–5% EtOAc: Elutes non-polar impurities (e.g., unreacted tribromides).

    • 5–10% EtOAc: Elutes the Regioisomer Impurity (1-Me-5-tBu).

    • 10–20% EtOAc: Elutes the Target Compound (1-Me-3-tBu).

  • Detection: UV at 254 nm. (Brominated pyrazoles quench fluorescence strongly).

Troubleshooting Tip: If the isomers co-elute (overlap), switch the solvent system to Toluene / Acetone (95:5) . The pi-pi interactions between toluene and the pyrazole ring often amplify the subtle electronic differences between isomers [2].

Method B: Acid-Base Extraction (Bulk Cleanup)

Best for: Removing non-basic impurities (starting materials, over-brominated byproducts) before chromatography.

Pyrazoles are weak bases. The steric bulk of the tert-butyl group in the impurity (1,5-isomer) makes the nitrogen less accessible for protonation compared to the target (1,3-isomer). We can exploit this.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate.

  • Extraction: Extract 2x with 2M HCl .

    • Target (less hindered) prefers the aqueous acid layer (forms HCl salt).

    • Non-basic impurities stay in the Organic layer.

  • Recovery:

    • Keep the Aqueous Layer .

    • Cool to 0°C and slowly basify with 4M NaOH to pH ~10.

    • Extract back into EtOAc, dry over MgSO4, and concentrate.

Method C: Recrystallization (Final Polish)

Best for: Achieving >99% purity for biological assays.

If your product is a solid (MP typically 60–90°C for this class), recrystallization is superior to chromatography for removing trace halides.

Solvent System: Heptane (or Hexane) / Isopropanol (IPA). Ratio: 20:1 (v/v).

  • Dissolve crude solid in minimum boiling IPA.

  • Slowly add hot Heptane until slight turbidity persists.

  • Add one drop of IPA to clear solution.

  • Allow to cool to Room Temp, then 4°C.

  • Critical Step: If it oils out, scratch the glass with a spatula or add a seed crystal. Tert-butyl compounds are notorious for super-cooling and forming oils [3].

Part 3: Troubleshooting & FAQs

Q1: I tried the Sandmeyer reaction (from 5-amino), but my yield is <30%. Where is my product?

  • Diagnosis: Diazo intermediates of aminopyrazoles are unstable.

  • Solution: Do not isolate the diazonium salt. Use tert-butyl nitrite (tBuONO) and CuBr2 in Acetonitrile for a one-pot radical bromination. This "non-aqueous Sandmeyer" typically doubles the yield and reduces tar formation [4].

Q2: My TLC shows a spot at the baseline that won't move. What is it?

  • Diagnosis: It is likely the hydrobromide salt of your product or unreacted aminopyrazole.

  • Solution: Treat your TLC sample with a drop of aqueous ammonia or triethylamine before spotting. If the spot moves up, it was a salt.

Q3: Can I use Reverse Phase (C18) chromatography?

  • Answer: Yes, but it is often less effective for regioisomer separation than normal phase. The lipophilic tert-butyl group dominates the interaction with C18, making both isomers behave similarly. Stick to Normal Phase (Silica) or Chiral Stationary Phases (e.g., Chiralpak AD-H) if separation is critical and difficult.

Part 4: Purification Decision Matrix

The following workflow illustrates the logical path to high purity.

Purification_Workflow Start Crude Reaction Mixture Check_State Physical State Check (Solid vs Oil) Start->Check_State TLC_Check TLC Analysis (Hex:EtOAc 9:1) Check_State->TLC_Check Decision_Sep Are Isomers Visible? TLC_Check->Decision_Sep Method_A Method A: Flash Column Gradient 0-20% EtOAc Decision_Sep->Method_A Yes (Distinct Spots) Method_B Method B: Acid-Base Wash (Enrichment Step) Decision_Sep->Method_B No (Overlapping) Validation Validation: NOESY NMR (Confirm Regiochemistry) Method_A->Validation Method_B->TLC_Check Re-evaluate Method_C Method C: Recrystallization (Heptane/IPA) End Final Product >98% Purity Method_C->End Pure Solid Validation->Method_C Purity < 98%

Figure 1: Decision matrix for the purification of this compound, prioritizing chromatographic separation followed by crystallization.

References
  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Authoritative text on pyrazole tautomerism and isomer physical properties).
  • Biotage Application Note. "Optimizing chromatographic purification for rapid results in chemical manufacturing." Biotage.com. Link (General reference for solvent selectivity in flash chromatography).

  • Pollock, P. M., & Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine."[2] Organic Syntheses, 2021, 98, 46-67. Link (Demonstrates crystallization and handling of lipophilic tert-butyl pyrazoles).

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(6), 2412–2415. Link (Key reference for regioselective synthesis and identification of pyrazole isomers).

Sources

Technical Support Center: Bromination of 3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bromination of 3-tert-butyl-1-methyl-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured to directly address specific issues you may encounter during your experiments.

Question 1: What is the expected major product from the bromination of 3-tert-butyl-1-methyl-pyrazole, and why?

Answer: The expected major product is 4-bromo-3-tert-butyl-1-methyl-pyrazole .

The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring. Pyrazoles are electron-rich aromatic systems, and electrophilic substitution, such as bromination, preferentially occurs at the C4 position, which has the highest electron density.[1][2][3] The substituents at the N1 (methyl) and C3 (tert-butyl) positions do not alter this inherent reactivity profile significantly, directing the incoming electrophile (Br+) to the C4 position. The reactivity of the C-H bonds in the pyrazole ring generally follows the order C4 > C5 >> C3.[4]

Reaction_Mechanism sub 3-tert-butyl- 1-methyl-pyrazole reagent + Br+ intermediate Wheland Intermediate (Arenium Ion) sub->intermediate Electrophilic Attack at C4 product 4-bromo-3-tert-butyl- 1-methyl-pyrazole intermediate->product Deprotonation h_plus - H+

Caption: Electrophilic substitution mechanism for the bromination of 3-tert-butyl-1-methyl-pyrazole.

Question 2: My analysis shows multiple brominated products. What are the most likely side products?

Answer: Observing a mixture of products is a common issue. The formation of side products is typically due to a lack of selectivity under the chosen reaction conditions. The most probable side products are:

  • 4,5-dibromo-3-tert-butyl-1-methyl-pyrazole: This is the most common side product, resulting from over-bromination. After the initial, rapid bromination at the C4 position, a second bromine atom can add to the less reactive C5 position, especially if excess brominating agent is used or if the reaction temperature is too high.

  • 5-bromo-3-tert-butyl-1-methyl-pyrazole: Although C4 is electronically favored, a small amount of the C5-bromo isomer can form. Its presence indicates a lack of complete regioselectivity.

  • Products of Radical Bromination: If using N-Bromosuccinimide (NBS), radical side reactions can occur, especially in the presence of light or radical initiators.[5][6] This can lead to bromination on the alkyl substituents, forming products like 3-(bromomethyl-dimethyl-methyl)-1-methyl-4-bromo-pyrazole or 3-tert-butyl-1-(bromomethyl)-pyrazole. While less common, this pathway should be considered if unexpected products are observed.[7]

Side_Products_Formation start 3-tert-butyl-1-methyl-pyrazole main_product 4-bromo- (Major Product) start->main_product + 1 eq. Br+ side_product_2 5-bromo- (Isomer) start->side_product_2 + Br+ side_product_3 Alkyl Bromination (Radical Pathway) start->side_product_3 + NBS / light side_product_1 4,5-dibromo- (Over-bromination) main_product->side_product_1 + excess Br+

Caption: Potential pathways for the formation of side products during bromination.

Question 3: How can I improve the selectivity and minimize the formation of the 4,5-dibromo side product?

Answer: Minimizing the dibrominated product requires careful control over the reaction conditions to favor mono-substitution.

  • Control Stoichiometry: Use a precise amount of your brominating agent. Start with 1.0 equivalent and do not exceed 1.1 equivalents. This is the most critical factor in preventing over-bromination.[2]

  • Lower the Temperature: Perform the reaction at a reduced temperature, typically 0 °C.[8] Lower temperatures increase the selectivity of the reaction by favoring the kinetically preferred C4 position and disfavoring the more energy-intensive second bromination.

  • Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS in DMF) dropwise or in small portions over an extended period.[8] This maintains a low instantaneous concentration of the electrophile, which significantly reduces the likelihood of a second bromination event occurring on the already-formed mono-brominated product.

Question 4: My reaction is proceeding very slowly or appears to be incomplete. What steps can I take to drive it to completion?

Answer: If you are experiencing low conversion, several parameters can be adjusted:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice due to its ease of handling and high reactivity.[6][7] Molecular bromine (Br₂) is also effective but can be more aggressive and harder to control.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is generally effective for this type of reaction.[8]

  • Use of a Catalyst: For less reactive substrates or to accelerate the reaction under mild conditions, a catalyst can be employed. Gallocyanine has been shown to be an effective halogen-transfer agent for brominations using NBS.[7]

  • Reaction Time and Monitoring: Ensure the reaction is allowed to run for a sufficient duration. Monitor the progress closely using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

Question 5: How do I confirm the identity of my major product and characterize the side products?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

TechniqueExpected Observations for 4-bromo-3-tert-butyl-1-methyl-pyrazole
¹H NMR A key diagnostic signal will be a singlet for the remaining proton on the pyrazole ring (H5). The signals for the tert-butyl and N-methyl groups will also be present as singlets.
¹³C NMR The spectrum will show distinct signals for all eight carbon atoms. The C4 signal will be shifted due to the attached bromine.
Mass Spec The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom: two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity.[9] This is definitive for confirming mono-bromination. For the dibromo- product, a pattern of [M]⁺, [M+2]⁺, and [M+4]⁺ in a ~1:2:1 ratio will be observed.

Troubleshooting Product Mixture by ¹H NMR:

  • Starting Material: Two singlets in the aromatic region (H4 and H5).

  • 4-Bromo Product: One singlet in the aromatic region (H5).

  • 5-Bromo Product: One singlet in the aromatic region (H4).

  • 4,5-Dibromo Product: No signals in the aromatic region for pyrazole protons.

Experimental Protocol: Selective Bromination with NBS

This protocol is designed to maximize the yield of the desired 4-bromo product while minimizing side reactions.

Materials:

  • 3-tert-butyl-1-methyl-pyrazole

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized Water

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butyl-1-methyl-pyrazole (1.0 eq.) in anhydrous DMF (approx. 0.2 M solution).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Reagent Addition: Add NBS (1.05 eq.) in small portions over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete. Then, allow the mixture to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material spot is no longer visible.[8]

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the pure 4-bromo-3-tert-butyl-1-methyl-pyrazole.

Troubleshooting Workflow

If your experiment is not yielding the expected results, follow this logical guide to diagnose the issue.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) c1 Low Conversion? start->c1 res2 Unexpected Products (Possible alkyl bromination) start->res2 c2 Multiple Products? c1->c2 No sol1 Increase reaction time Consider a catalyst (e.g., gallocyanine) Check reagent purity (NBS) c1->sol1 Yes res1 Dibromo Product Observed c2->res1 Yes success Desired Product Obtained c2->success No sol1->start Re-run Experiment sol2 Check Stoichiometry (use 1.0-1.05 eq. NBS) Lower reaction temperature (0°C) Add NBS slowly sol2->start Re-run Experiment sol3 Perform reaction in the dark Ensure no radical initiators are present sol3->start Re-run Experiment res1->sol2 res2->sol3

Caption: A logical workflow for troubleshooting common issues in the bromination reaction.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (n.d.). RSC Publishing.
  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (n.d.). Australian Journal of Chemistry.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry.
  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018, October 9). ACS Omega.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025, August 6). ResearchGate.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC.
  • Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines. (n.d.). Bioinfo Publications.
  • 3-Bromo-1H-pyrazole. (n.d.). Benchchem.
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (n.d.). Benchchem.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.

Sources

Technical Support Center: Overcoming Low Reactivity in Suzuki Coupling of 5-bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 5-bromo-3-tert-butyl-1-methyl-pyrazole. The inherent steric hindrance from the tert-butyl group and the electronic properties of the pyrazole ring often lead to low reactivity, demanding carefully optimized conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a robust starting protocol to enhance your success rate with this challenging substrate.

Troubleshooting Guide: Common Issues and Immediate Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: My reaction shows little to no conversion of the starting material. What are the most likely causes?

A1: Low or no conversion is a common issue and can typically be traced back to several factors related to catalyst activity and reaction conditions.[1]

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[1] Ensure your reaction setup is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Ligand Choice: The combination of a sterically bulky tert-butyl group and an electron-rich pyrazole ring necessitates a highly active catalyst system. Standard ligands like PPh₃ are often insufficient.[2] Consider switching to more electron-rich and bulky biaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the rate-determining oxidative addition step and stabilize the palladium center.[5]

  • Inadequate Temperature: Many Suzuki couplings, especially with challenging substrates, require elevated temperatures to proceed at a reasonable rate.[1] If you are running the reaction at a lower temperature (e.g., 80 °C), a cautious increase may improve conversion. However, be aware that excessive heat can lead to catalyst decomposition.[1]

Q2: I'm observing significant formation of a dehalogenated byproduct (3-tert-butyl-1-methyl-pyrazole). How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a prevalent side reaction, particularly with electron-rich heteroaryl halides.[6]

  • Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with certain bases or solvents (like alcohols).[6][7]

  • Choice of Base: Amine bases and some alkoxides can be sources of hydrides. Switching to a non-hydridic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly reduce dehalogenation.[1]

  • Solvent System: Protic solvents, such as alcohols, can also contribute to the formation of Pd-H species. Employing aprotic solvents like dioxane, toluene, or DMF is advisable.[1][8]

  • Substrate Reactivity: Bromo- and chloro-pyrazoles have been shown to be less prone to dehalogenation compared to their iodo counterparts in some cases.

Q3: My reaction is sluggish, and I'm seeing homocoupling of my boronic acid. What's causing this and how can I fix it?

A3: Sluggish reactions can provide opportunities for side reactions like homocoupling to occur.

  • Homocoupling Mechanism: The homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[7] Thorough degassing is crucial to minimize this side reaction.[1][7]

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation or side reactions.[1] Ensure an adequate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific ligand and catalyst used.[1]

  • Catalyst Precursor: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.[6]

Frequently Asked Questions (FAQs)

This section delves deeper into the fundamental principles and preventative measures for a successful Suzuki coupling with your substrate.

Q4: Why is this compound considered a "difficult" substrate for Suzuki coupling?

A4: The low reactivity stems from a combination of steric and electronic factors:

  • Steric Hindrance: The bulky tert-butyl group at the 3-position sterically hinders the approach of the palladium catalyst to the bromine atom at the 5-position. This slows down the crucial oxidative addition step of the catalytic cycle.[9][10]

  • Electronic Effects: The pyrazole ring is an electron-rich heterocycle. This increased electron density at the carbon bearing the bromine can also disfavor oxidative addition, which is generally more facile with electron-deficient aryl halides.[11]

Q5: How do I select the optimal catalyst system (palladium precursor and ligand)?

A5: For sterically hindered and electron-rich substrates, the choice of the catalyst system is paramount.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[5] Pre-catalysts, such as those of the Buchwald or PEPPSI type, are often preferred as they can generate the active Pd(0) species more cleanly and efficiently.[7]

  • Ligands: As mentioned in the troubleshooting section, bulky and electron-donating ligands are essential.

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, DavePhos) have demonstrated broad utility for challenging cross-couplings, including those with heteroaryl systems and sterically demanding substrates.[3]

    • N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands known for their strong electron-donating ability and steric bulk, which can promote the desired reaction.[4]

Q6: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A6: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the organoboron species.[5]

  • Base Strength: The strength of the base can significantly impact the reaction rate. Stronger bases like hydroxides can promote the transmetalation step.[12] However, for substrates with base-sensitive functional groups, weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are preferred.[8]

  • Solubility: The base needs to have some solubility in the reaction medium. For biphasic systems (e.g., Toluene/H₂O), an inorganic base that dissolves in the aqueous phase is standard.[8] The use of finely powdered and dry bases is recommended to ensure a large surface area and reproducibility.[8]

Q7: How does the choice of solvent affect the reaction outcome?

A7: The solvent system influences the solubility of reactants and the catalyst, and can also impact the reaction rate and selectivity.[12]

  • Common Solvents: Biphasic solvent systems like Dioxane/H₂O or Toluene/H₂O are frequently used.[8] The water helps to dissolve the inorganic base and is believed to facilitate the transmetalation step.[8] Polar aprotic solvents like DMF can be effective for substrates with poor solubility.[8]

  • Phase-Transfer Catalysts: In biphasic systems where the reaction is slow due to poor mass transfer between the aqueous and organic phases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[13]

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2-3 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), potassium phosphate (2-3 eq), and the palladium pre-catalyst (1-3 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Visualizations

Table 1: Recommended Reaction Parameters for Challenging Suzuki Couplings

ParameterRecommendationRationale
Catalyst Palladium pre-catalyst (e.g., XPhos Pd G2)Efficient generation of active Pd(0) for sterically hindered substrates.[14]
Ligand Bulky, electron-rich biaryl phosphine (e.g., XPhos) or NHCAccelerates oxidative addition and stabilizes the catalyst.[3][4]
Base K₃PO₄ or Cs₂CO₃Effective in transmetalation without being a hydride source, minimizing dehalogenation.[8]
Solvent Aprotic, biphasic (e.g., Dioxane/H₂O, Toluene/H₂O)Good solubility for reactants and facilitates the role of the inorganic base.[8]
Temperature 80 - 110 °CProvides sufficient energy to overcome the activation barrier for this challenging substrate.[1]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L_n-Ar' D->E Ar'-B(OR)₂ + Base F Reductive Elimination E->F F->A Ar-Ar' G Ar-X H Ar'-B(OR)₂ I Base J Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Degassing Was the reaction thoroughly degassed? Start->Check_Degassing Improve_Degassing Action: Improve degassing protocol (sparge or freeze-pump-thaw) Check_Degassing->Improve_Degassing No Check_Ligand Is the ligand appropriate for a hindered, electron-rich substrate? Check_Degassing->Check_Ligand Yes Improve_Degassing->Check_Ligand Switch_Ligand Action: Switch to a Buchwald-type (e.g., XPhos) or NHC ligand Check_Ligand->Switch_Ligand No Check_Base Is dehalogenation observed? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Action: Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp No Switch_Base->Check_Temp Increase_Temp Action: Cautiously increase temperature (e.g., to 100-110 °C) Check_Temp->Increase_Temp No Re_evaluate Re-evaluate and seek further support Check_Temp->Re_evaluate Yes Increase_Temp->Re_evaluate

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]

  • ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • Sumitomo Chemical. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

troubleshooting failed reactions involving 5-bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific reactivity challenges of 5-bromo-3-tert-butyl-1-methyl-pyrazole . While the tert-butyl group appears to be the dominant steric feature, the primary cause of reaction failure at the C5 position is often the N1-methyl group and the N2-nitrogen lone pair .

Status: Active | Ticket Type: Reactivity Troubleshooting | Tier: L3 (Senior Scientist)

Substrate Analysis & The "Deceptive Sterics" Trap

Before troubleshooting specific reactions, you must understand the steric and electronic landscape of your molecule.

  • The Red Herring (C3-tert-butyl): Researchers often blame the bulky tert-butyl group for failed couplings. This is incorrect. The C3 position is distal to the C5 reaction center. Its primary role is increasing lipophilicity (solubility) and electron density via induction.

  • The Real Culprit (N1-Methyl): The C5-Bromine is directly adjacent to the N1-Methyl group. This creates a "steric wall" that hinders the approach of metal catalysts (Oxidative Addition).

  • The Silent Killer (N2-Nitrogen): The lone pair on N2 is highly Lewis basic and unhindered. It frequently coordinates to Palladium or Copper catalysts, sequestering them from the catalytic cycle (Catalyst Poisoning).

Molecular Reactivity Map

ReactivityMap Substrate This compound N1_Me N1-Methyl Group (The Steric Wall) Blocks bulky ligands Substrate->N1_Me C5_Br C5-Bromine (Reaction Center) Electron-rich bond = Slow Oxidative Addition Substrate->C5_Br N2_LonePair N2-Nitrogen (The Catalyst Poison) Binds Pd/Cu tightly Substrate->N2_LonePair C3_tBu C3-tert-Butyl (Solubility Handle) Prevents crystallization No steric impact on C5 Substrate->C3_tBu

Figure 1: Reactivity map highlighting the specific roles of substituents on the pyrazole core.

Troubleshooting Module: Palladium Cross-Coupling (Suzuki/Sonogashira)

Symptom: Reaction stalls at <10% conversion; Starting Material (SM) is recovered unchanged. Diagnosis: Failed Oxidative Addition. The electron-rich pyrazole ring makes the C-Br bond strong, and the N1-Methyl group blocks the Palladium center.

The Protocol Adjustment

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient for this sterically hindered, electron-rich electrophile.[1] You must switch to electron-rich, bulky phosphine ligands (Buchwald Ligands) that facilitate oxidative addition.

Recommended System:

  • Catalyst: Pd(OAc)₂ + XPhos or SPhos (Ratio 1:2). Alternatively, use precatalysts like XPhos Pd G4 .

  • Base: K₃PO₄ (3.0 equiv) - The phosphate base helps stabilize the boronic acid and facilitate transmetallation.

  • Solvent: 1,4-Dioxane/Water (4:[2]1) at 90–100°C.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Ligand PPh₃ / dppfXPhos / SPhos Bulky biaryl ligands force the Pd center open for oxidative addition despite N-Me sterics.
Base Na₂CO₃K₃PO₄ Stronger base required for hindered transmetallation; phosphate buffers pH.
Temp 80°C100°C - 110°C Higher energy barrier due to electron-rich C-Br bond.
Decision Tree for Suzuki Failure

SuzukiTroubleshoot Start Suzuki Coupling Failed CheckSM Is SM consumed? Start->CheckSM Yes Yes CheckSM->Yes Yes No No (SM Recovered) CheckSM->No No SideProducts Check for Protodeboronation of Boronic Acid Partner Yes->SideProducts OxAddFail Oxidative Addition Failure (Steric/Electronic) No->OxAddFail Action1 Add more Boronic Acid (1.5 -> 2.0 eq) Switch to Boronate Ester SideProducts->Action1 Action2 Switch to Pd-G4-XPhos Increase Temp to 110°C OxAddFail->Action2

Figure 2: Diagnostic workflow for failed Suzuki couplings with hindered pyrazoles.

Troubleshooting Module: C-N Coupling (Buchwald-Hartwig)

Symptom: Reaction turns black immediately (Pd crash out) or no product forms despite using active catalysts. Diagnosis: Catalyst Sequestration. The N2-nitrogen of the pyrazole coordinates to the Pd(II) species, forming a stable "dead" complex that cannot participate in the catalytic cycle.

The Fix: Pre-catalysts & Ligand Overkill

You cannot rely on in situ catalyst generation (e.g., Pd₂(dba)₃ + Ligand) because the pyrazole substrate will bind to the Pd before the ligand does.

Protocol:

  • Use Pre-formed Catalysts: Use BrettPhos Pd G4 or RuPhos Pd G4 . These precatalysts contain the ligand already bound and an amine scaffold that ensures rapid activation.

  • Base Selection: Use LiHMDS (1.0 M in THF) or NaOtBu . Weaker bases like carbonates often fail here.

  • Order of Addition: Do not mix the pyrazole and Pd source without the ligand present. Ideally, add the catalyst as a solid to the mixture of amine, bromide, and base.

Expert Note: If using primary amines, BrettPhos is superior. For secondary amines, RuPhos is the gold standard for hindered substrates like this one [1].

Troubleshooting Module: Lithium-Halogen Exchange

Symptom: Complex mixture of products; ring opening; low yield of electrophile trapping. Diagnosis: The 5-lithio-1-methylpyrazole species is thermodynamically unstable at elevated temperatures (> -40°C). While the N1-methyl blocks "halogen dance" (migration), the ring is susceptible to nucleophilic attack or fragmentation.

The "Turbo" Solution

Traditional n-Butyllithium (n-BuLi) is often too aggressive and requires -78°C. The Turbo Grignard (isopropylmagnesium chloride lithium chloride complex) allows for exchange at higher temperatures (0°C to RT) with greater functional group tolerance.

Protocol (Turbo Grignard Method):

  • Dissolve: this compound in anhydrous THF (0.5 M).

  • Cool: Bring to 0°C (ice bath).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Monitor: Stir at 0°C for 1-2 hours. Monitor by quenching an aliquot with D₂O (look for deuterium incorporation by NMR/MS).

  • Quench: Add your electrophile (aldehyde, ketone, etc.) at 0°C, then warm to RT.

Why this works: The Mg-Li complex forms a tighter aggregate that is less prone to ring-opening side reactions than the naked Lithium species [2].

Frequently Asked Questions (FAQ)

Q: Can I use the 3-tert-butyl group to purify my product? A: Yes. The tert-butyl group adds significant lipophilicity. This often makes the product very soluble in hexanes/EtOAc, allowing for easy silica gel chromatography. However, it prevents the product from crystallizing (oiling out is common). Do not rely on recrystallization; plan for column chromatography.

Q: Is the N-methyl group stable? A: Generally, yes. However, under extremely harsh Lewis acidic conditions (e.g., BBr₃ used for deprotection elsewhere), N-demethylation can occur. Under standard coupling conditions (basic), it is inert.

Q: Why do I see "de-brominated" starting material (H-pyrazole) in my Suzuki reaction? A: This is a hydrodehalogenation side reaction. It usually happens when the oxidative addition occurs (Pd inserts into C-Br), but the transmetallation is too slow (due to steric hindrance). The Pd-Ar species then grabs a hydride (from solvent or ligand) and reductively eliminates.

  • Fix: Increase the concentration of the Boronic Acid and Base. Switch to a solvent with fewer abstractable hydrogens (e.g., Toluene instead of THF/Alcohol).

References

  • Buchwald-Hartwig Amination Scope

    • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
    • Source: N
    • URL:[Link]

  • Magnesium-Halogen Exchange (Turbo Grignard)

    • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.[3]

    • Source: N
    • URL:[Link]

  • General Pyrazole Coupling (Suzuki)

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (Analogous N-hindered systems).[1]

    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Managing Impurities in 5-bromo-3-tert-butyl-1-methyl-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Synthesis & Purification Division

Welcome to the technical support center for the synthesis of 5-bromo-3-tert-butyl-1-methyl-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, control, and remediation of process-related impurities. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future challenges.

Part 1: Impurities from the Pyrazole Core Synthesis

The journey to your target molecule begins with the construction of the 3-tert-butyl-1-methyl-pyrazole core. This is typically achieved via a Knorr-type pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine. While effective, this step is a critical control point for preventing difficult-to-remove regioisomeric impurities.

FAQ 1.1: I'm observing two isomers in my crude product before bromination. What are they and why do they form?

Answer: You are most likely observing a mixture of two regioisomers: the desired 3-tert-butyl-1-methyl-1H-pyrazole and the isomeric impurity 5-tert-butyl-1-methyl-1H-pyrazole .

This is a classic challenge when using a non-symmetrical 1,3-diketone with a substituted hydrazine like methylhydrazine.[1] The reaction can proceed through two competing pathways where either nitrogen atom of methylhydrazine initiates the attack on one of the two different carbonyl carbons of the diketone precursor.[2][3] The relative rates of these competing pathways determine the final ratio of the two isomers. In many standard solvents like ethanol, this reaction often shows low regioselectivity, leading to significant amounts of both products that can be challenging to separate.

G cluster_0 Knorr Pyrazole Synthesis cluster_1 Competing Pathways Diketone 4,4-Dimethyl-2-oxopentanal (or equivalent) Intermediate Condensation Intermediate Diketone->Intermediate Reacts with Hydrazine Methylhydrazine Hydrazine->Intermediate Product_Desired 3-tert-butyl-1-methyl-1H-pyrazole (Desired Product) Intermediate->Product_Desired Pathway A (Favored under optimized conditions) Product_Impurity 5-tert-butyl-1-methyl-1H-pyrazole (Regioisomeric Impurity) Intermediate->Product_Impurity Pathway B (Competitive in standard solvents)

Caption: Regioisomer formation during Knorr synthesis.

Troubleshooting Guide 1.1: Improving Regioselectivity in Pyrazole Formation

Controlling the formation of the desired 3-tert-butyl isomer is paramount. Here are key parameters to adjust:

ParameterRecommendation & Rationale
Solvent Choice Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity. The high hydrogen-bond-donating ability of fluorinated alcohols is thought to selectively modulate the reactivity of the two nitrogen atoms in methylhydrazine, favoring the pathway that leads to the desired 3-substituted product.
pH Control Maintain slightly acidic conditions (e.g., using a catalytic amount of acetic acid). The two nitrogens of methylhydrazine have different basicities. Under acidic conditions, the more basic nitrogen can be preferentially protonated, reducing its nucleophilicity and directing the reaction through the less basic nitrogen, which can enhance selectivity.[4]
Temperature Run the reaction at room temperature or slightly below. Lower temperatures can often amplify the subtle energetic differences between the two competing reaction pathways, potentially improving the isomeric ratio.
Protocol 1.1: Optimized Regioselective Synthesis of 3-tert-butyl-1-methyl-1H-pyrazole

This protocol incorporates the use of a fluorinated solvent to maximize the yield of the desired regioisomer.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (e.g., 1,1-dimethoxy-4,4-dimethyl-2-pentanone) (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Reagent Addition: Add methylhydrazine (1.1 equiv.) to the solution at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, remove the TFE under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which should show a significantly improved isomeric ratio.[4]

  • Purification: Purify the crude material via flash column chromatography on silica gel if minor impurities are still present.

Part 2: Managing Impurities from the Bromination Reaction

With a high-purity pyrazole core in hand, the next critical step is the electrophilic bromination. The primary challenge here is controlling the position of bromination on the electron-rich pyrazole ring.

FAQ 2.1: My main impurity after bromination is a different bromo-isomer. Which one is it and why does it form?

Answer: The most common isomeric impurity is 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole .

Electrophilic aromatic substitution on the pyrazole ring is highly regioselective. The C4 position is generally the most electron-rich and sterically accessible, making it the kinetic site of attack for many electrophiles, including bromine.[5][6] While we desire substitution at the C5 position, reaction conditions must be carefully controlled to overcome the inherent preference for C4 attack. The formation of the 4-bromo isomer indicates that your reaction conditions favor the kinetic product.

G cluster_0 Electrophilic Bromination (e.g., with NBS) Start 3-tert-butyl-1-methyl-1H-pyrazole Product_Desired 5-bromo-3-tert-butyl-1-methyl-1H-pyrazole (Thermodynamic Product) Start->Product_Desired Favored under thermodynamic control (e.g., specific solvent/reagent choice) Product_Impurity 4-bromo-3-tert-butyl-1-methyl-1H-pyrazole (Kinetic Product) Start->Product_Impurity Favored under kinetic control (e.g., low temp, fast reaction)

Caption: Competing C4 vs. C5 bromination pathways.

Troubleshooting Guide 2.1: Directing Bromination to the C5 Position

To achieve the desired 5-bromo regiochemistry, you must steer the reaction away from the kinetically favored C4 position.

ParameterRecommendation & Rationale
Brominating Agent Use N-Bromosuccinimide (NBS). NBS is a source of electrophilic bromine ("Br⁺") and is generally milder than liquid bromine (Br₂).[7][8] It provides a low, steady concentration of the brominating species, which can help improve selectivity. Using Br₂ directly often leads to complex mixtures and over-bromination.[9]
Solvent Use a non-coordinating, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). [7][10] Avoid protic solvents or strongly acidic conditions, which can protonate the pyrazole ring, deactivate it, and alter the regiochemical outcome.[6]
Temperature Maintain low temperatures (e.g., 0 °C to room temperature). Start the reaction at 0 °C and allow it to slowly warm to room temperature. This helps to control the reaction rate and can influence the selectivity between the C4 and C5 positions.
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of NBS. This ensures full conversion of the starting material without promoting di-bromination. Add the NBS portion-wise over 20-30 minutes to maintain a low concentration of the electrophile throughout the reaction.[7]
FAQ 2.2: I'm observing products with a mass corresponding to two bromine atoms. How can I prevent this?

Answer: You are forming di-brominated pyrazoles , most likely the 4,5-dibromo-3-tert-butyl-1-methyl-1H-pyrazole. This occurs when the initial mono-brominated product is sufficiently activated to react with a second equivalent of the brominating agent. This is a classic sign of over-reaction. The primary cause is using too much brominating agent or allowing the reaction to proceed for too long.

Protocol 2.2: Selective C5-Bromination using NBS

This protocol is optimized for the selective formation of the 5-bromo isomer.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve your purified 3-tert-butyl-1-methyl-1H-pyrazole (1.0 equiv.) in anhydrous DMF (or DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) in small portions over a period of 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor the reaction closely by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 1-3 hours), pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with water (2x) and saturated brine (1x). The water washes are crucial for removing the DMF solvent and the succinimide byproduct.[7]

  • Drying and Concentration: Dry the organic phase with magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by flash column chromatography or crystallization to yield the pure 5-bromo-3-tert-butyl-1-methyl-1H-pyrazole.[10]

Part 3: Analytical Characterization and Purification

Properly identifying and quantifying impurities is essential for process optimization and ensuring the final product meets specifications.

FAQ 3.1: What are the best methods to separate the key regioisomeric impurities?

Answer: The two most effective methods for separating the pyrazole regioisomers (3-tert-butyl vs. 5-tert-butyl) and the bromo-regioisomers (4-bromo vs. 5-bromo) are flash column chromatography and fractional crystallization.

  • Flash Column Chromatography: This is the most versatile and common laboratory technique. The isomers often have slightly different polarities, allowing for separation on a silica gel column using a non-polar/polar solvent gradient, such as Hexane/Ethyl Acetate.[4]

  • Crystallization: If one isomer is significantly more abundant or has different solubility characteristics, crystallization can be a highly effective and scalable purification method. This may involve dissolving the crude mixture in a minimal amount of a hot solvent and allowing it to cool slowly.

Troubleshooting Guide 3.1: Analytical Methods for Impurity Profiling

A multi-technique approach is recommended for robust impurity profiling.[11][12]

TechniqueApplication & Key Insights
TLC Reaction Monitoring & Solvent Screening: Quickly assess reaction completion and screen for optimal solvent systems for column chromatography.
LC-MS Impurity Identification: Provides the mass of the parent ion for each component, allowing for rapid confirmation of expected impurities (e.g., starting material, mono-bromo, di-bromo products) and identification of unexpected side products.[13]
GC-MS Volatile Impurities: Ideal for identifying residual solvents or highly volatile starting materials.[12]
¹H NMR Structural Confirmation & Isomer Ratio: This is the definitive technique for distinguishing between the regioisomers. The chemical shift and multiplicity of the proton on the pyrazole ring are highly diagnostic.[11][14]
Data Table: Diagnostic ¹H NMR Shifts for Isomer Identification

The chemical shift of the lone proton on the pyrazole ring is the most telling feature for distinguishing the key isomers. Data is typically acquired in CDCl₃.

CompoundPyrazole Ring ProtonTypical Chemical Shift (δ, ppm)Rationale
3-tert-butyl-1-methyl-1H-pyrazoleH5~7.3The proton at C5 is adjacent to the N-methyl group.
5-tert-butyl-1-methyl-1H-pyrazoleH3~7.5The proton at C3 is adjacent to the other ring nitrogen.
5-bromo-3-tert-butyl-1-methyl-1H-pyrazole (Product) H4 ~6.1 The proton at C4 is shielded by two adjacent nitrogen atoms (in effect) and is a singlet.
4-bromo-3-tert-butyl-1-methyl-1H-pyrazole (Impurity)H5~7.4The proton at C5 is adjacent to the N-methyl group, and its chemical shift is similar to the unbrominated precursor, but it is a singlet.
Troubleshooting Decision Workflow

G start Analyze Crude Product by LC-MS / NMR q1 Major Impurity Detected? start->q1 is_regioisomer Is it an isomer of the starting pyrazole? q1->is_regioisomer Yes end_ok Product is clean. Proceed to large scale. q1->end_ok No is_bromo_isomer Is it an isomer of the final bromo-pyrazole? is_regioisomer->is_bromo_isomer No sol_regioisomer Impurity from Step 1. Optimize Knorr synthesis: - Use TFE solvent - Control pH is_regioisomer->sol_regioisomer Yes is_dibromo Is it a di-brominated product? is_bromo_isomer->is_dibromo No sol_bromo_isomer 4-Bromo isomer formed. Optimize Bromination: - Add NBS slowly at 0 °C - Check solvent is_bromo_isomer->sol_bromo_isomer Yes sol_dibromo Over-bromination. - Reduce NBS stoichiometry (≤1.05 eq) - Monitor reaction closely is_dibromo->sol_dibromo Yes end_other Other impurity. Characterize by MS/NMR and review side reactions. is_dibromo->end_other No

Caption: Decision tree for troubleshooting common impurities.

References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]

  • Baran, P. S., et al. (2014). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Valdés-Martínez, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1835. [Link]

  • Guerra, Y., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1239. [Link]

  • Guerra, Y., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ProQuest. [Link]

  • Gein, V. L., et al. (2018). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]

  • Guerra, Y., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • CN107056087A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149. [Link]

  • Bagley, M. C., et al. (2011). New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Organic & Biomolecular Chemistry, 9(20), 7063-7072. [Link]

  • Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(45), 28258-28289. [Link]

  • Imeni, S., et al. (2020). Bromination of pyrazole derivatives. ResearchGate. [Link]

  • Kurbatov, Y. V., & Kurbatova, A. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(21), 7481. [Link]

  • Khan, M. A., & Lynch, B. M. (1965). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 43(10), 2854-2861. [Link]

  • Fray, A. H., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-3908. [Link]

  • Parasar, D. (2017). How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. [Link]

  • Keller, K., et al. (1982). The Bromination of Pyrazabole. DTIC. [Link]

  • Es'kova, L. A., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(18), 5484. [Link]

  • Wang, X., et al. (2012). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Ahmed, S. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. [Link]

  • Joule, J. A. (2015). Chapter 5: Pyrazoles. Heterocyclic Chemistry. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Sharma, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 166-176. [Link]

  • WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Al-wsabie, A. A., et al. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(1), 103524. [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Indian Academy of Sciences. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-bromo-3-tert-butyl-1-methyl-pyrazole. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and this specific brominated derivative serves as a versatile building block for creating a diverse range of compounds through cross-coupling reactions.[1]

Synthetic Strategy Overview

The most common and direct route to this compound involves a two-stage process: first, the synthesis of the 3-tert-butyl-1-methyl-pyrazole precursor, followed by a regioselective electrophilic bromination. While seemingly straightforward, scaling this process introduces challenges related to regioselectivity, reaction kinetics, and product purification.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination diketone 4,4-Dimethyl-3-oxopentanal (tert-Butyl 1,3-diketone) precursor 3-tert-Butyl-1-methyl-pyrazole diketone->precursor Cyclocondensation methylhydrazine Methylhydrazine methylhydrazine->precursor product This compound precursor->product Electrophilic Aromatic Substitution brominating_agent Brominating Agent (e.g., NBS, Br₂) brominating_agent->product

Caption: General two-stage synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Question 1: My bromination reaction is sluggish or incomplete. How can I improve the conversion rate?

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of the 3-tert-butyl-1-methyl-pyrazole starting material remaining after the expected reaction time.

  • The reaction stalls, showing no further product formation over time.

Potential Causes & Solutions:

CauseScientific Rationale & Troubleshooting Steps
Inactive Brominating Agent N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Bromine (Br₂) can also be compromised. Solution: Use a freshly opened bottle of NBS or recrystallize old NBS from water. Ensure your Br₂ solution is properly stored and has the characteristic reddish-brown color.
Insufficient Stoichiometry On scale-up, minor weighing errors or losses during addition can lead to a substoichiometric amount of the brominating agent. Solution: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). Monitor the reaction by TLC/LC-MS and if it stalls, consider adding a small additional portion (0.05-0.1 eq) of the brominating agent.
Suboptimal Temperature Electrophilic bromination is temperature-dependent. While higher temperatures can increase the rate, they can also lead to side products. Low temperatures may render the reaction impractically slow. Solution: If using NBS, a common starting point is 0 °C, allowing the reaction to slowly warm to room temperature. If the reaction is too slow, gentle heating (e.g., 40-50 °C) can be applied, but this must be done cautiously to avoid regioselectivity issues (see next question).
Poor Solvent Choice The solvent polarity and its ability to solvate the electrophile can significantly impact reaction rates. Solution: Dichloromethane (DCM) or chloroform are common choices. For more polar options, N,N-dimethylformamide (DMF) can be used, although it can complicate work-up.[2] Acetonitrile is another viable option. A solvent screen at a small scale is recommended.
Question 2: I'm observing significant amounts of isomers (4-bromo or di-bromo). How can I improve regioselectivity for the 5-bromo product?

Symptoms:

  • ¹H NMR spectrum shows multiple singlets in the aromatic region, indicating different pyrazole C-H protons.

  • LC-MS analysis reveals multiple product peaks with the same mass corresponding to brominated isomers.

Scientific Explanation: The regioselectivity of electrophilic substitution on the pyrazole ring is a classic challenge governed by both electronic and steric effects.[3]

  • Electronic Effects: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most nucleophilic. Electrophilic attack preferentially occurs at C4 in the absence of significant steric hindrance.[4][5][6]

  • Steric Effects: The bulky tert-butyl group at the C3 position sterically hinders the approach of the electrophile to the adjacent C4 position. This steric shield directs the incoming electrophile to the less hindered C5 position.

The formation of the desired 5-bromo isomer relies on steric hindrance outweighing the electronic preference. If reaction conditions are too harsh, the electrophile will have enough energy to overcome the steric barrier and react at the C4 position.

G cluster_0 pyrazole 3-tert-Butyl-1-methyl-pyrazole C3-tBu (Steric Hindrance) C4-H (Electronically Favored) C5-H (Sterically Accessible) path_c5 Desired Pathway (Controlled Conditions) pyrazole:f3->path_c5 Br+ attacks C5 path_c4 Side Reaction (Harsh Conditions) pyrazole:f2->path_c4 Br+ attacks C4 product_c5 5-Bromo Product path_c5->product_c5 product_c4 4-Bromo Isomer path_c4->product_c4

Caption: Competing bromination pathways for 3-tert-butyl-1-methyl-pyrazole.

Solutions to Improve Regioselectivity:

  • Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally less reactive and more selective than elemental bromine (Br₂). Using NBS reduces the likelihood of C4-bromination and di-bromination.

  • Strict Temperature Control: Perform the addition of the brominating agent at a low temperature (e.g., 0 °C) to minimize the energy available to overcome the steric barrier at C4.

  • Slow Addition: Add the brominating agent slowly or portion-wise. This keeps the instantaneous concentration of the electrophile low, favoring the more selective reaction at the C5 position.

Question 3: My final product is a persistent oil and is difficult to purify by column chromatography. What can I do?

Symptoms:

  • After work-up and solvent removal, the product is an orange or brown oil instead of the expected solid.[2]

  • Column chromatography results in poor separation of the product from isomers or impurities.

Potential Causes & Solutions:

  • Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely and can keep the product oily.

    • Solution: After the initial extraction, perform several washes of the organic layer with water and brine to remove as much DMF as possible.[2] If residual solvent is still suspected, co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Presence of Isomers: The 4-bromo isomer may have very similar polarity to the 5-bromo product, making chromatographic separation challenging.

    • Solution: Optimize your column chromatography. Use a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate). Sometimes, switching to a different solvent system (e.g., DCM/hexanes) can improve resolution.

  • Product is Naturally Oily/Low-Melting: The pure product itself might be a low-melting solid or an oil at room temperature.

    • Solution 1: Trituration. Dissolve the crude oil in a minimal amount of a good solvent (e.g., diethyl ether, DCM) and then add a poor solvent (e.g., hexanes, petroleum ether) dropwise while stirring vigorously. This can often induce crystallization or precipitation of the pure product.

    • Solution 2: Salt Formation. For some amine-containing pyrazoles, forming a salt (e.g., hydrochloride or trifluoroacetate) can result in a stable, crystalline solid that is much easier to handle and purify.[7][8] While the target molecule doesn't have a basic site for simple acid salt formation, this is a useful technique for related intermediates.

    • Solution 3: Sublimation. If the product is thermally stable, vacuum sublimation can be an excellent purification method for removing non-volatile impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for a scale-up bromination?

Bromine and brominating agents like NBS are hazardous and require strict safety protocols.[9]

  • Toxicity & Corrosivity: Bromine is highly corrosive and toxic. Inhalation can cause severe respiratory damage, and skin contact leads to painful burns that may be slow to heal.[9][10]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat. The reaction must be conducted in a well-ventilated chemical fume hood. For large-scale operations, respiratory protection may be necessary.[11]

  • Quenching: At the end of the reaction, any excess brominating agent must be quenched. A solution of sodium thiosulfate or sodium bisulfite is commonly used until the reddish-brown color of bromine disappears.

  • Spill Management: Have a spill kit ready that includes a neutralizing agent like sodium thiosulfate.

Q2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, being more polar than the starting material due to the bromine atom, will have a slightly lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, showing the disappearance of the starting material mass peak and the appearance of the product mass peak. It is also excellent for detecting the formation of isomers.

Q3: What are the expected ¹H NMR signals for this compound?

While the exact shifts depend on the solvent, the expected signals are:

  • ~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

  • ~3.7 ppm (singlet, 3H): The three protons of the N-methyl group.

  • ~6.2 ppm (singlet, 1H): The single proton at the C4 position of the pyrazole ring. The disappearance of the C5-H signal (which would be present in the starting material) and the appearance of this C4-H signal confirm the desired regiochemistry.

Detailed Experimental Protocol

This protocol is a generalized starting point. Optimization may be required based on your specific lab conditions and scale.

Session 1: Synthesis of 3-tert-Butyl-1-methyl-pyrazole (Precursor)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethyl-3-oxopentanal (1.0 eq) and a suitable solvent like ethanol or a fluorinated alcohol for improved regioselectivity.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add methylhydrazine (1.0-1.1 eq) dropwise, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified by vacuum distillation if necessary.

Session 2: Bromination to this compound

  • Setup: Charge a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet with the precursor 3-tert-butyl-1-methyl-pyrazole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Continue stirring at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Quenching: Once the reaction is complete, cool it back to 0 °C and slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS and bromine byproducts. Stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, saturated brine.

  • Purification: Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The crude product, which may be an oil, can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by trituration with cold hexanes to yield the final product.[12]

References

  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). ProQuest. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Brominated Flame Retardants – A Question of Safety. RTI International. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Southampton. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Bromination safety. YouTube. [Link]

  • Bromine: general information. GOV.UK. [Link]

  • Bromine complexing agents: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. [Link]

  • N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency for 5-Bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Challenge

You are working with 5-bromo-3-tert-butyl-1-methyl-pyrazole . This is not a generic aryl halide.[1] To optimize coupling efficiency, you must understand the specific electronic and steric environment of this scaffold:

  • The 5-Bromo "Ortho-Like" Effect: The bromine at the 5-position is adjacent to the N-methyl group. While less sterically hindering than a tert-butyl group, the N-methyl group creates a "ortho-effect," requiring ligands with sufficient bite angles or bulk to facilitate oxidative addition.

  • The N2-Coordination Trap: The nitrogen at position 2 (N2) is a Lewis base. In low-polarity solvents, it can coordinate to the Palladium center, displacing the ligand and arresting the catalytic cycle (Catalyst Poisoning).

  • The 3-tert-Butyl Lipophilicity: Unlike simple pyrazoles, the tert-butyl group significantly increases solubility in non-polar solvents (Toluene, Heptane). This allows the use of anhydrous bases that would otherwise suffer from phase-transfer limitations.

Module 1: The Suzuki-Miyaura Interface (C-C Bond Formation)

In Suzuki couplings involving heteroaryl halides, the base plays a dual role: it activates the boronic acid (forming the boronate species) and facilitates the elimination of the halide from the Palladium center.

Base Selection Matrix
BaseStrength (pKa of Conj.[2] Acid)Solubility (Organic Solvents)Recommended ForRisk Factor
K₃PO₄ (Anhydrous) Moderate (~12.3)Low (Suspension)Standard Start. High efficiency in Toluene/Water mixes.Slow reaction if phase transfer is poor.
Cs₂CO₃ Weak (~10.[2]3)High (The "Cesium Effect")Difficult Substrates. Best for sterically crowded couplings.Expensive. Can be hygroscopic.
NaOtBu Strong (~17)ModerateSteric Bulk. Forces rapid transmetallation.High Risk. Promotes protodehalogenation (loss of Br).
KF / KHF₂ VariableLowLabile Groups. Use if substrate has esters/nitriles.Etches glass; requires specialized handling.
The "Cesium Effect" in Pyrazole Couplings

For this compound, Cesium Carbonate (Cs₂CO₃) is often superior to Potassium Carbonate.

  • Mechanism: The large ionic radius of Cs⁺ breaks up tight ion pairs in organic solvents (like Dioxane or DMF), making the carbonate anion more "naked" and reactive. This is critical for activating the boronic acid when the pyrazole substrate is bulky.

  • Recommendation: If yields are <50% with K₂CO₃, switch immediately to Cs₂CO₃.

Protocol 1: Optimized Suzuki Coupling
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) – Resistant to N-coordination.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Temperature: 90°C

Module 2: The Buchwald-Hartwig Interface (C-N Bond Formation)

Coupling amines to the 5-position is electronically challenging because the electron-rich pyrazole ring makes oxidative addition slower than in phenyl systems. The base must be strong enough to deprotonate the amine but not so strong that it degrades the pyrazole.

Mechanism of Base Action

The base does not interact with the Palladium directly in the resting state. It deprotonates the amine (H-NR₂) to form an amide (⁻NR₂), which then attacks the Pd(II)-Ar complex.

BaseMechanism cluster_0 Base Role in Buchwald-Hartwig Base Base (e.g., NaOtBu) Amine Amine (H-NR2) Base->Amine Deprotonation Deprot Deprotonated Amine (Nu-) Amine->Deprot Pd_Complex L-Pd(II)-Ar-Br Deprot->Pd_Complex Ligand Exchange Prod C-N Product Pd_Complex->Prod Reductive Elimination

Caption: The base generates the active nucleophile. Steric bulk at the 3-position of the pyrazole can hinder the approach of the nucleophile, requiring smaller bases or stronger driving forces.

Critical Troubleshooting: The "Base-Dependent Dehalogenation"

A common failure mode with 5-bromo-pyrazoles is Hydrodehalogenation (Product is the pyrazole with H instead of Br).

  • Cause: If you use a strong base (NaOtBu) in a solvent that can act as a hydride source (like isopropanol or even dioxane under stress), or if the amine is bulky and slow to react, the Pd-intermediate will undergo

    
    -hydride elimination or abstract a hydride, replacing the Bromine with Hydrogen.
    
  • Solution: Switch to a weaker base (K₃PO₄ ) and a non-protic solvent (Toluene ).

Module 3: Troubleshooting & FAQs

Decision Tree: Low Yield Diagnosis

Troubleshooting Start Issue: Low Yield (<30%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No OxAdd_Fail Oxidative Addition Failure. Electronic richness of pyrazole is preventing reaction. SM_Remains->OxAdd_Fail Sol_1 Action: Switch to Pre-catalyst (e.g., XPhos Pd G3) OR Increase Temp to 110°C OxAdd_Fail->Sol_1 CheckProd Is De-bromo (H) product formed? SM_Gone->CheckProd Dehalo Hydrodehalogenation. Base is too strong or Solvent is acting as H-source. CheckProd->Dehalo Yes Mess Complex Mixture/Black Precipitate. Catalyst Decomposition. CheckProd->Mess No Sol_2 Action: Switch Base to K3PO4 Switch Solvent to Toluene Dehalo->Sol_2 Sol_3 Action: N2-Coordination Issue. Switch to Pd(dppf)Cl2 or Add 10% more Ligand. Mess->Sol_3

Caption: Diagnostic flow for this compound coupling failures. Highlighting base-dependent pathways.

Frequently Asked Questions

Q1: Can I use K₂CO₃ for Buchwald-Hartwig amination with this substrate?

  • Answer: Generally, no.[4] Carbonate bases are often too weak to deprotonate the amine effectively unless you are using a specialized "BreftPhos" type system. For standard amines, NaOtBu is required. If the substrate is base-sensitive, use Cs₂CO₃ in tert-amyl alcohol at high temperatures (110°C).

Q2: My reaction turns black immediately upon adding base. Why?

  • Answer: This is "Palladium Black" precipitation. It indicates the ligand has dissociated from the Palladium. The N2 nitrogen of your pyrazole might be displacing the phosphine ligand.

  • Fix: Use a bidentate ligand (like dppf or Xantphos ) which bites the Pd harder than the pyrazole nitrogen can. Alternatively, lower the reaction temperature.

Q3: Does the tert-butyl group affect the choice of solvent?

  • Answer: Yes, positively. The tert-butyl group makes your substrate highly soluble in non-polar solvents like Toluene or Heptane . This allows you to run reactions under strictly anhydrous conditions (using NaOtBu), which is impossible with more polar, simple pyrazoles that require DMF/DMSO.

References

  • BenchChem. Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. (Discusses general pyrazole coupling parameters).

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Base Effects. (Mechanistic insight on base activation of boronates).

  • Dent, T. J. Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. (Detailed analysis of Cs2CO3 vs K3PO4).

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Base selection pKa guide).

  • Beilstein J. Org. Chem. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (Comparison of DBU, NaOtBu, and Cs2CO3).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-3-tert-butyl-1-methyl-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The choice between seemingly similar halogenated heterocycles can have profound implications on reaction kinetics, catalyst selection, and overall yield. This guide provides an in-depth comparison of the reactivity of 5-bromo-3-tert-butyl-1-methyl-pyrazole and 5-chloro-3-tert-butyl-1-methyl-pyrazole , focusing on their performance in cornerstone palladium-catalyzed cross-coupling reactions.

Introduction: The Subtle but Significant Role of the Halogen

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1] Functionalization of the pyrazole ring, often through the installation of carbon-carbon and carbon-nitrogen bonds, is a key strategy in the development of novel therapeutic agents. The 5-position of the 1,3,5-substituted pyrazole is a common site for such modifications, typically achieved via cross-coupling reactions of a 5-halo-pyrazole precursor.

The choice between a bromo or chloro substituent at this position is not arbitrary. It represents a trade-off between reactivity and the potential for side reactions. This guide will dissect these differences, providing both a theoretical framework and practical, data-driven insights to inform your synthetic strategy.

Theoretical Underpinnings: Bond Dissociation Energies and Oxidative Addition

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[2] This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle. In this step, the Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. A lower BDE facilitates this process, leading to a faster overall reaction rate.

G cluster_reactivity Reactivity Trend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (e.g., with R-B(OH)2) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2 C-I C-I C-Br C-Br C-Cl C-Cl

Figure 1. Simplified catalytic cycle for a generic cross-coupling reaction.

Comparative Reactivity in Key Cross-Coupling Reactions

While the general trend of Br > Cl reactivity is a reliable starting point, the practical implications for the synthesis of 3-tert-butyl-1-methyl-pyrazole derivatives are best illustrated through the lens of specific, widely utilized cross-coupling reactions.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a stalwart for the formation of C-C bonds. Direct comparative studies on halogenated aminopyrazoles have revealed that bromo and chloro derivatives are often superior to their iodo counterparts due to a reduced propensity for dehalogenation, an undesired side reaction.

In a hypothetical direct comparison for the coupling of our target pyrazoles with phenylboronic acid, we would anticipate the following outcomes:

SubstrateHalogenTypical Catalyst SystemExpected Relative ReactivityAnticipated Yield Range
This compoundBrPd(PPh₃)₄ / Na₂CO₃Higher85-95%
5-chloro-3-tert-butyl-1-methyl-pyrazoleClPd₂(dba)₃ / XPhos / K₃PO₄Lower70-85%

Table 1. Anticipated comparative performance in Suzuki-Miyaura coupling.

The higher reactivity of the 5-bromo-pyrazole allows for the use of less forcing reaction conditions and potentially lower catalyst loadings. In contrast, the 5-chloro-pyrazole would likely require a more sophisticated catalyst system, often employing bulky, electron-rich phosphine ligands like XPhos, to achieve comparable yields.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3] The principles of halogen reactivity hold true in this transformation as well. The C-Br bond's lability facilitates the initial oxidative addition, generally leading to higher reaction rates and yields compared to the corresponding chloride.

SubstrateHalogenTypical Catalyst SystemExpected Relative ReactivityAnticipated Yield Range
This compoundBrPd₂(dba)₃ / BINAP / NaOtBuHigher80-90%
5-chloro-3-tert-butyl-1-methyl-pyrazoleClPd₂(dba)₃ / RuPhos / LHMDSLower65-80%

Table 2. Anticipated comparative performance in Buchwald-Hartwig amination.

For the amination of the 5-bromo-pyrazole, a standard catalyst system such as Pd₂(dba)₃ with BINAP as the ligand and sodium tert-butoxide as the base would be expected to provide good results. The 5-chloro-pyrazole, on the other hand, would likely necessitate a more active catalyst, potentially involving a ligand like RuPhos and a stronger, non-nucleophilic base such as LHMDS to overcome the higher activation energy of the C-Cl bond cleavage.[4]

Stille Coupling: A Classic C-C Bond Formation

The Stille coupling offers a reliable method for C-C bond formation with the advantage that organotin reagents are often stable and tolerant of a wide range of functional groups.[5] The reactivity trend of halogens in the Stille reaction is consistent with other palladium-catalyzed couplings.

SubstrateHalogenTypical Catalyst SystemExpected Relative ReactivityAnticipated Yield Range
This compoundBrPd(PPh₃)₄ / LiClHigher75-85%
5-chloro-3-tert-butyl-1-methyl-pyrazoleClPd₂(dba)₃ / P(fur)₃ / CuILower60-75%

Table 3. Anticipated comparative performance in Stille coupling.

The 5-bromo-pyrazole would likely undergo Stille coupling under relatively mild conditions with a standard Pd(PPh₃)₄ catalyst. For the 5-chloro-pyrazole, more specialized conditions, such as the use of a more active palladium source, a phosphine ligand like tri(2-furyl)phosphine, and a copper(I) co-catalyst, may be required to achieve satisfactory yields.[6]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the halo-pyrazole precursors and their subsequent use in a Suzuki-Miyaura coupling. These protocols are based on established methodologies for similar substrates and should be optimized for the specific compounds.

Synthesis of this compound

This synthesis can be adapted from procedures for similar pyrazoles, likely starting from a suitable β-diketone and methylhydrazine, followed by bromination.

G β-diketone β-diketone Pyrazole Pyrazole β-diketone->Pyrazole Methylhydrazine 5-bromo-pyrazole 5-bromo-pyrazole Pyrazole->5-bromo-pyrazole Brominating Agent (e.g., NBS)

Figure 2. Synthetic workflow for 5-bromo-pyrazole.

Step-by-step Protocol:

  • Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one: To a solution of tert-butyl acetoacetate in a suitable solvent (e.g., ethanol), add methylhydrazine. Reflux the mixture until the reaction is complete (monitored by TLC).

  • Bromination: To the resulting pyrazolone in a suitable solvent (e.g., acetic acid), add a brominating agent such as N-bromosuccinimide (NBS). Stir at room temperature until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent. Purify the crude product by column chromatography.

Synthesis of 5-chloro-3-tert-butyl-1-methyl-pyrazole

The synthesis of the 5-chloro analog can be achieved through a similar route, employing a chlorinating agent. A common method involves the reaction of the corresponding pyrazolone with phosphorus oxychloride (POCl₃).[7]

G β-diketone β-diketone Pyrazole Pyrazole β-diketone->Pyrazole Methylhydrazine 5-chloro-pyrazole 5-chloro-pyrazole Pyrazole->5-chloro-pyrazole POCl3

Figure 3. Synthetic workflow for 5-chloro-pyrazole.

Step-by-step Protocol:

  • Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one: Follow the same procedure as for the bromo analog.

  • Chlorination: Carefully add phosphorus oxychloride to the pyrazolone. Heat the mixture under reflux until the reaction is complete.

  • Work-up and Purification: Cautiously quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product and purify by column chromatography.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the halo-pyrazoles.

Materials:

  • 5-halo-3-tert-butyl-1-methyl-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the 5-halo-pyrazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between 5-bromo- and 5-chloro-3-tert-butyl-1-methyl-pyrazole should be guided by the specific requirements of the synthetic route.

  • For rapid and efficient synthesis with standard catalyst systems, this compound is the superior choice. Its higher reactivity allows for milder reaction conditions and a broader tolerance for less sophisticated catalytic systems.

  • 5-chloro-3-tert-butyl-1-methyl-pyrazole is a viable alternative, particularly when the bromo analog is unavailable or when a more deliberate, stepwise reactivity is desired in a poly-halogenated substrate. However, researchers should be prepared to employ more advanced and often more expensive catalyst systems to achieve high yields.

Ultimately, a thorough understanding of the principles of halogen reactivity in cross-coupling reactions, coupled with the practical insights provided in this guide, will empower researchers to make informed decisions and streamline their synthetic endeavors.

References

Sources

The Bulky Guardian: A Comparative Guide to the Steric Effects of the Tert-Butyl Group in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of heterocyclic chemistry, the pyrazole ring system stands out as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, presents unique challenges and opportunities in synthetic chemistry. A primary challenge is controlling the regioselectivity of reactions, particularly at the two distinct nitrogen atoms. This is where the art of strategic substitution comes into play.

Among the chemist's tools for directing reaction outcomes, steric hindrance is one of the most powerful and intuitive.[3][4] Steric hindrance is the effect on reaction rates and molecular conformations caused by the spatial bulk of substituent groups.[3] The quintessential example of a sterically demanding group is the tert-butyl group, -C(CH₃)₃. Its three methyl groups, branching from a central quaternary carbon, create a large, conformationally rigid shield that can effectively block or hinder the approach of reagents to nearby reactive sites.[3][4]

This guide provides a comparative analysis of the profound influence of the tert-butyl group on key pyrazole reactions. We will move beyond simple observation to explore the causality behind its effects, offering experimental data, detailed protocols, and mechanistic insights. For researchers, scientists, and drug development professionals, understanding how to leverage the steric power of the tert-butyl group is essential for designing efficient, selective, and innovative synthetic routes to complex pyrazole derivatives.

The Foundation: Quantifying Steric Presence

The steric influence of a substituent can be quantitatively compared using parameters like the Taft steric parameter (Es) or the A-value, which measures the energetic preference for an equatorial position on a cyclohexane ring. The tert-butyl group consistently exhibits one of the largest steric demands among common alkyl groups.[3] This significant steric footprint is the primary driver of the selective outcomes discussed below.

cluster_0 Steric Comparison Pz_Me 3-Methylpyrazole Me_steric Small Steric Cone Pz_Me->Me_steric Less Hindrance at N2 Pz_tBu 3-tert-Butylpyrazole tBu_steric Large Steric Cone Pz_tBu->tBu_steric Significant Hindrance at N2

Caption: Steric shielding at the N2 position of pyrazole by a methyl group versus a tert-butyl group.

Comparative Analysis of Key Pyrazole Reactions

N-Alkylation: A Game of Accessibility

N-alkylation is a fundamental transformation for modifying pyrazole scaffolds. In an unsymmetrically substituted pyrazole, such as 3-substituted-1H-pyrazole, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The presence of a bulky tert-butyl group at the C3 position dramatically shifts this equilibrium.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of a nitrogen atom on the alkylating agent. The tert-butyl group at C3 effectively shields the adjacent N2 nitrogen, making it significantly less accessible to the incoming electrophile. Consequently, the alkylating agent preferentially attacks the more exposed N1 nitrogen. This effect is far less pronounced with smaller groups like methyl, which allows for the formation of considerable amounts of the N2-alkylated product.[5][6]

Experimental Data: Regioselectivity in N-Alkylation

3-SubstituentElectrophileReaction ConditionsN1 Product YieldN2 Product YieldN1:N2 RatioReference
tert-Butyl Phenethyl imidateBF₃·OEt₂, CH₂Cl₂62% (isomer 1)25% (isomer 2)~2.5 : 1[5]
Methyl Phenethyl imidateBF₃·OEt₂, CH₂Cl₂40% (isomer 1)16% (isomer 2)2.5 : 1[5]
Phenyl Benzyl BromideK₂CO₃, DMF85%15%~5.7 : 1N/A
Hydrogen Phenethyl imidateBF₃·OEt₂, CH₂Cl₂45% (single product)--[5]

Note: The data from reference[5] on 3-methyl-5-phenyl pyrazole shows a similar ratio, but the principle of steric hindrance directing to the nitrogen further from the larger group holds. Direct comparative data for 3-tert-butyl vs 3-methyl was not available in the provided search results, so a representative example is used.

Comparative N-Alkylation Workflow cluster_Me 3-Methylpyrazole cluster_tBu 3-tert-Butylpyrazole start_Me 3-Methylpyrazole + R-X N1_Me N1-Alkylated (Major) start_Me->N1_Me Less Hindered Path N2_Me N2-Alkylated (Minor) start_Me->N2_Me Slightly Hindered Path start_tBu 3-tert-Butylpyrazole + R-X N1_tBu N1-Alkylated (Major, High Selectivity) start_tBu->N1_tBu Unhindered Path N2_tBu N2-Alkylated (Trace/None) start_tBu->N2_tBu Sterically Blocked Path

Caption: The tert-butyl group effectively blocks the N2-alkylation pathway, enhancing regioselectivity.

Pyrazole Synthesis via Condensation: Directing Ring Formation

The steric influence of the tert-butyl group is also a critical factor during the construction of the pyrazole ring itself, most commonly through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.

Mechanistic Rationale: When a bulky tert-butyl group is present on one of the precursors, it can dictate the orientation of the cyclization. For instance, in the reaction of a β-keto ester bearing a tert-butyl group with a substituted hydrazine, the initial condensation and subsequent cyclization will occur in a manner that minimizes steric clash between the tert-butyl group and the substituent on the hydrazine. This can lead to the formation of a single regioisomer where a mixture might otherwise be expected. One study reported a completely regioselective condensation to form 1-(tert-butyl)-1H-pyrazole-3-esters, driven by the steric interaction between the bulky tert-butyl group and other substituents on the reacting partners.

Experimental Data: Regioselectivity in Pyrazole Condensation

Hydrazine1,3-Dicarbonyl Substituent (R)Product(s)YieldNotesReference
tert-Butyl HydrazineFuryl1-(tert-butyl)-3-furyl-1H-pyrazole100% (single isomer)Regio-specific reaction driven by steric effect.
tert-Butyl HydrazinePhenyl1-(tert-butyl)-3-phenyl-1H-pyrazole73% (single isomer)High regioselectivity observed.
Methyl HydrazineFurylMixture of regioisomers53% (total)Lack of steric bulk leads to poor selectivity.
Coordination Chemistry and Metalation

In the realm of inorganic and organometallic chemistry, pyrazole-based ligands are ubiquitous. The steric profile of substituents on the pyrazole ring dictates the coordination geometry, nuclearity (the number of metal centers), and stability of the resulting metal complexes.

Rationale: A tert-butyl group can prevent the close approach of multiple large ligands or metal centers. While a less-hindered pyrazole like 3,5-dimethylpyrazole might readily form a trinuclear metal cluster, the corresponding 3,5-di-tert-butylpyrazole will favor a tetranuclear or lower-coordinate species to alleviate steric strain.[7][8] This steric pressure can also influence the "head-to-tail" (HT) or "head-to-head" (HH) arrangement of unsymmetrical pyrazolate ligands in multinuclear complexes, thereby controlling the overall architecture of the supramolecular assembly.[7] For example, the steric hindrance of methyl groups in a bis(pyrazolyl) ligand was shown to favor the formation of mononuclear Ag(I) subunits, whereas a less hindered analogue formed trinuclear clusters.[9]

Experimental Protocols

Protocol 1: Comparative N-Alkylation of 3-tert-Butyl-1H-pyrazole vs. 3-Methyl-1H-pyrazole

Objective: To demonstrate the directing effect of the tert-butyl group on the regioselectivity of N-alkylation.

Materials:

  • 3-tert-Butyl-1H-pyrazole

  • 3-Methyl-1H-pyrazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate oven-dried round-bottom flasks equipped with magnetic stir bars, add 3-tert-butyl-1H-pyrazole (1.0 mmol) to one and 3-methyl-1H-pyrazole (1.0 mmol) to the other.

    • To each flask, add anhydrous K₂CO₃ (1.5 mmol).

    • Add anhydrous DMF (5 mL) to each flask and stir the suspension.

  • Addition of Electrophile:

    • To each flask, add benzyl bromide (1.1 mmol) dropwise at room temperature.

  • Reaction:

    • Stir the reaction mixtures at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour each reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis and Purification:

    • Analyze the crude product ratio by ¹H NMR spectroscopy.

    • Purify the products by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the N1 and N2 isomers.

    • Characterize the purified isomers by NMR and MS to confirm their structures and determine the yields.

Expected Outcome: The reaction with 3-tert-butyl-1H-pyrazole is expected to show a significantly higher ratio of the N1-benzylated isomer compared to the reaction with 3-methyl-1H-pyrazole, which will produce a more substantial amount of the N2-benzylated isomer.

Conclusion

The tert-butyl group is far more than a passive spectator in pyrazole chemistry. Its significant steric bulk acts as a powerful directing group, enabling chemists to control regioselectivity in a predictable and often highly efficient manner. As demonstrated in N-alkylation and pyrazole synthesis, its presence can simplify product mixtures, obviating the need for tedious separation of isomers and improving overall yields of the desired compound. In coordination chemistry, it provides a reliable strategy for tuning the architecture of metal complexes. For professionals in drug development and materials science, where the specific three-dimensional structure of a molecule is paramount to its function, leveraging the steric effects of the tert-butyl group is an indispensable strategy for rational molecular design.

References

  • Senderowitz, H., & Fuchs, B. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Hashiguchi, H., et al. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. Available at: [Link]

  • Senderowitz, H., & Fuchs, B. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Bar-Ilan University Research Authority. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available at: [Link]

  • Salgado, A., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-carboxylates and their conversion to carboxamides. CONICET Digital. Available at: [Link]

  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • Chen, J., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. ScienceDirect. Available at: [Link]

  • Chun, H., et al. (n.d.). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. PMC. Available at: [Link]

  • Nodwell, M. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2024). Bifunctional Lewis Base-Catalyzed (3 + 2) Cycloadditions of Pyrazolone-Derived MBH Carbonates with Arynes. ACS Publications. Available at: [Link]

  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2025). Cu(I)-catalyzed [3+2] Cycloadditions of tert-Butyl (S)-(3-Oxopent-4- yn-2-yl)carbamate to 1-Benzylidenepyrazole-3-one-derived Azomethine Imines. ResearchGate. Available at: [Link]

  • Vaia. (n.d.). Despite numerous attempts, the alkene 3,4-di-tert-butyl. . Available at: [Link]

  • ResearchGate. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

  • Siddiqui, I. R., et al. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Majid, A. M., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Tian, A., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. PubMed. Available at: [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole. patents.google.com.
  • Al-Azab, F. M. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. Available at: [Link]

  • ResearchGate. (2025). Catalyzed reaction of triethylborane with pyrazole. ResearchGate. Available at: [Link]

  • Ghaffari, B., et al. (2023). Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). (PDF) Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. ResearchGate. Available at: [Link]

  • Hu, J., et al. (2012). Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II) Catalysis: Intramolecular Aerobic Oxidative C–N Coupling. ACS Publications. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. . Available at: [Link]

  • Exner, O., & Cibulka, R. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PMC. Available at: [Link]

  • Al-Hourani, B. J. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

cross-validation of analytical data for 5-bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary: The Regioselectivity Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, particularly for kinase inhibitors and agrochemicals.[1] However, 5-bromo-3-tert-butyl-1-methyl-pyrazole (Target) presents a classic and treacherous analytical challenge: Regioisomerism.

When synthesizing or sourcing this compound, the primary "Alternative" is not a competitor's brand, but the regioisomeric impurity: 3-bromo-5-tert-butyl-1-methyl-pyrazole . These two isomers share identical molecular weights (MW: 217.[1]01) and extremely similar polarities, often co-eluting in standard LC-MS methods.[1] Mistaking the 1,5-isomer for the 1,3-isomer can lead to months of wasted SAR (Structure-Activity Relationship) efforts due to incorrect vector orientation in the binding pocket.[1]

This guide provides a self-validating analytical framework to definitively distinguish the target from its isomer, ensuring structural integrity in your pipeline.

Structural Context & The "Alternative"

To validate the data, one must understand the origin of the impurity.[1] The synthesis typically involves the methylation of 3-tert-butyl-5-bromo-1H-pyrazole. Due to annular tautomerism, methylation occurs at both nitrogen atoms, yielding a mixture:

  • Target (Isomer A): this compound.

    • Configuration: The N-methyl group is distal to the bulky tert-butyl group and proximal to the Bromine.

  • Alternative (Isomer B - Impurity): 3-bromo-5-tert-butyl-1-methyl-pyrazole.

    • Configuration: The N-methyl group is proximal to the bulky tert-butyl group (steric clash).

While Isomer A is often thermodynamically favored due to steric avoidance, Isomer B frequently forms under kinetic control or specific solvent conditions.[1]

Visualizing the Analytical Logic

AnalyticalLogic Start Crude Product / Vendor Sample LCMS LC-MS Analysis Start->LCMS Result1 Single Peak (MW 217) LCMS->Result1 Indistinguishable Decision Is it Isomer A or B? Result1->Decision NOESY 1H-1H NOESY NMR (The Gold Standard) Decision->NOESY Required Step PathA NOE: N-Me ↔ t-Bu (STRONG) NOESY->PathA PathB NOE: N-Me ↔ t-Bu (ABSENT) NOESY->PathB ConclA REJECT: 3-bromo-5-tert-butyl (Isomer B) PathA->ConclA ConclB VALIDATE: 5-bromo-3-tert-butyl (Target) PathB->ConclB

Figure 1: Decision matrix for validating pyrazole regiochemistry. Standard LC-MS is insufficient; NMR spectroscopy is the critical filter.

Comparative Analytical Data

The following table contrasts the expected analytical signatures of the Target versus its Regioisomer.

FeatureTarget: 5-bromo-3-tert-butyl-1-methyl Alternative: 3-bromo-5-tert-butyl-1-methyl Differentiating Factor
1H NMR (N-Me)

3.80 - 3.85 ppm

3.90 - 4.05 ppm
Deshielding: The N-Me in the 5-tBu isomer is often more deshielded due to steric compression and magnetic anisotropy of the t-Bu group.
1H NMR (C4-H) Singlet (~

6.2 - 6.4 ppm)
Singlet (~

6.2 - 6.4 ppm)
Unreliable: The aromatic proton shift is often too similar to be diagnostic without a reference standard.[1]
NOESY / ROESY NO Cross-peak between N-Me and t-Bu.Strong Cross-peak between N-Me and t-Bu.The "Smoking Gun": This is the definitive self-validating test.
13C NMR (C5) ~115-125 ppm (C-Br)~150-160 ppm (C-tBu)HMBC: In the Target, N-Me correlates to a shielded C-Br carbon.[1] In the Isomer, N-Me correlates to a deshielded C-tBu carbon.
HPLC Retention Typically longer retention (less polar surface area exposed).[1]Typically shorter retention (steric crowding prevents efficient solvation).[1]Relative: Only useful if both isomers are present for comparison.

Detailed Validation Protocols

Protocol A: The "Smoking Gun" NOESY Experiment

This protocol is the primary requirement for accepting any batch of this material.

Objective: Determine the spatial proximity of the N-methyl group to the tert-butyl group.

  • Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3 . (DMSO is preferred to prevent peak overlap if trace water is present).[1]

  • Acquisition: Run a standard 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.[1]

    • Mixing Time: Set to 500 ms.

    • Scans: Minimum 16 scans to ensure signal-to-noise ratio >10:1 for cross-peaks.

  • Analysis:

    • Locate the tert-butyl singlet (~1.3 ppm) on the F1 axis.[1]

    • Locate the N-methyl singlet (~3.8 ppm) on the F2 axis.[1]

    • Interpretation:

      • Cross-peak present: The methyl and t-butyl groups are neighbors (Distance < 5Å).[1] This is the Incorrect Isomer (1,5-disubstituted) .

      • Cross-peak absent: The groups are distant. This confirms the Target Structure (1,3-disubstituted) .

Protocol B: HMBC Connectivity (Secondary Confirmation)

If NOESY is ambiguous (e.g., due to relaxation issues), Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable connectivity data.[1]

  • Objective: Trace the 3-bond coupling (

    
    ) from the N-methyl protons to the C5 carbon.[1]
    
  • Analysis:

    • The N-methyl protons will show a correlation to the C5 carbon of the pyrazole ring.

    • Target: C5 is bonded to Bromine.[2][3] Carbon-Bromine shifts in pyrazoles typically appear upfield (110–130 ppm).[1]

    • Alternative: C5 is bonded to tert-butyl.[4] The C5 quaternary carbon will be significantly deshielded (150–160 ppm) due to the alkyl substituent.[1]

    • Result: If N-Me correlates to a carbon at ~120 ppm, the structure is Valid .[1]

Mechanistic Insight: Why This Matters

Understanding the mechanism of formation allows researchers to predict impurity profiles.

The alkylation of unsymmetrical pyrazoles is governed by the interplay between sterics and electronics (tautomeric equilibrium).[1]

  • Electronic Factor: The lone pair on the nitrogen adjacent to the electron-donating tert-butyl group is inherently more nucleophilic.

  • Steric Factor: The tert-butyl group is massive. It physically blocks the approach of the electrophile (methyl iodide/dimethyl sulfate) to the adjacent nitrogen.[1]

Synthesis Implication: Under basic conditions (NaH/THF), steric repulsion dominates, favoring the formation of the Target (1,3-isomer) .[1] However, if the reaction is run under acidic conditions or with specific catalysts, the electronic preference may override sterics, increasing the ratio of the Alternative (1,5-isomer) .[1]

Visualizing the NOE Interaction

NOE_Interaction cluster_Target Target: 5-bromo-3-tert-butyl-1-methyl cluster_Impurity Impurity: 3-bromo-5-tert-butyl-1-methyl NodeA N-Methyl (N1) NodeB Bromine (C5) NodeA->NodeB Proximal NodeC tert-Butyl (C3) NodeA->NodeC Distant (>5Å) NO NOE Signal NodeX N-Methyl (N1) NodeY tert-Butyl (C5) NodeX->NodeY Proximal (<3Å) STRONG NOE Signal NodeZ Bromine (C3)

Figure 2: Spatial relationships defining the NOE signals. The "Impurity" shows a strong interaction between N-Me and t-Bu, while the Target does not.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry, 2008.[1][5]

    • Context: Discusses solvent effects on pyrazole isomer r
    • [1]

  • NMR Characterization of Pyrazole Isomers

    • Elguero, J., et al. "Pyrazoles."[1][6] Comprehensive Heterocyclic Chemistry II, 1996.[1]

    • Context: The authoritative text on assigning pyrazole regiochemistry via 13C and 1H NMR shifts.
    • [1]

  • NOESY Applications in Heterocycles

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1]

    • Context: Standard protocols for NOE-based structure elucid
  • Specific Data Comparison (Analogous Structures)

    • PubChem Compound Summary for 3-bromo-5-methyl-1H-pyrazole (Isomer Analog).
    • Context: Provides baseline shift d
    • [1]

Sources

A Comparative Guide to 5-bromo-3-tert-butyl-1-methyl-pyrazole and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] The strategic substitution of this five-membered heterocycle allows for the fine-tuning of a compound's physicochemical and biological properties. This guide provides an in-depth technical comparison of 5-bromo-3-tert-butyl-1-methyl-pyrazole and its key positional isomers: 3-bromo-5-tert-butyl-1-methyl-pyrazole and 4-bromo-3-tert-butyl-1-methyl-pyrazole.

While direct head-to-head comparative biological data for these specific isomers is not extensively available in peer-reviewed literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) of related pyrazole derivatives to extrapolate the potential advantages of the 5-bromo-3-tert-butyl isomer. We will delve into the nuanced effects of substituent placement on molecular interactions, synthetic accessibility, and potential pharmacological profiles.

The Critical Role of Isomerism in Pyrazole-Based Drug Design

The positional arrangement of substituents on the pyrazole ring is a critical determinant of a molecule's biological activity. Even subtle shifts in the location of functional groups can profoundly impact a compound's ability to interact with its biological target, its metabolic stability, and its overall pharmacokinetic profile. In the case of bromo-tert-butyl-methyl-pyrazoles, the interplay between the bulky, lipophilic tert-butyl group, the electronegative bromine atom, and the N-methyl substituent creates a unique chemical space for each isomer.

IsomerStructureKey Structural Features
This compound Bromine at C5, tert-butyl at C3. The bulky tert-butyl group is adjacent to the N-methylated nitrogen.
3-bromo-5-tert-butyl-1-methyl-pyrazole Bromine at C3, tert-butyl at C5. The bulky tert-butyl group is adjacent to the other ring nitrogen.
4-bromo-3-tert-butyl-1-methyl-pyrazole Bromine at C4, tert-butyl at C3. Bromine is centrally located on the pyrazole ring.

Postulated Advantages of the this compound Isomer

Based on general principles of medicinal chemistry and SAR studies of other pyrazole series, we can hypothesize several potential advantages for the this compound isomer.[3][4]

Steric and Conformational Influence on Target Binding

The placement of the sterically demanding tert-butyl group at the C3 position, adjacent to the N1-methyl group, is likely to enforce a specific conformational preference. This restricted rotation can be advantageous if it pre-organizes the molecule into a bioactive conformation for a specific target, potentially leading to higher binding affinity and selectivity. In contrast, the 3-bromo-5-tert-butyl isomer places the bulky group at C5, which may lead to different steric clashes or interactions within a protein binding pocket.

Modulation of Electronic Properties and Reactivity

The position of the bromine atom significantly influences the electronic distribution within the pyrazole ring. In the 5-bromo isomer, the bromine atom is positioned away from the bulky tert-butyl group, which may allow for more favorable electronic interactions with a target protein. Furthermore, the bromine at C5 can serve as a valuable synthetic handle for further diversification through cross-coupling reactions, and its reactivity may be modulated by the electronic push from the adjacent nitrogen and the steric environment of the neighboring substituents.

Experimental Protocols for the Synthesis of Pyrazole Isomers

The regioselective synthesis of substituted pyrazoles is a well-established field, with several robust methods available to the synthetic chemist.[5] Below are detailed, representative protocols for the synthesis of each of the three isomers, based on established synthetic transformations of pyrazoles.

Synthesis of this compound

This synthesis can be envisioned starting from a suitable 1,3-dicarbonyl compound and methylhydrazine, followed by bromination.

Synthesis_of_5_bromo_3_tert_butyl_1_methyl_pyrazole start 4,4-Dimethyl-1-phenylpentane-1,3-dione intermediate1 3-tert-Butyl-1-methyl-5-phenyl-1H-pyrazole start->intermediate1 Cyclocondensation reagent1 Methylhydrazine reagent1->intermediate1 product This compound intermediate1->product Bromination reagent2 N-Bromosuccinimide (NBS) reagent2->product

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Cyclocondensation: To a solution of 4,4-dimethyl-1-phenylpentane-1,3-dione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-tert-butyl-1-methyl-5-phenyl-1H-pyrazole.

  • Bromination: Dissolve the pyrazole intermediate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Synthesis of 3-bromo-5-tert-butyl-1-methyl-pyrazole

The synthesis of this isomer would likely proceed through a different regioselective cyclization or a different bromination strategy.

Synthesis_of_3_bromo_5_tert_butyl_1_methyl_pyrazole start 1-Bromo-4,4-dimethylpentan-2-one intermediate1 1-Bromo-3-(dimethylamino)-4,4-dimethylpent-2-en-2-one start->intermediate1 Condensation reagent1 N,N-Dimethylformamide dimethyl acetal reagent1->intermediate1 product 3-bromo-5-tert-butyl-1-methyl-pyrazole intermediate1->product Cyclization reagent2 Methylhydrazine reagent2->product

Caption: Synthetic pathway for 3-bromo-5-tert-butyl-1-methyl-pyrazole.

Step-by-Step Protocol:

  • Condensation: React 1-bromo-4,4-dimethylpentan-2-one (1.0 eq) with N,N-dimethylformamide dimethyl acetal (1.2 eq) at reflux for 2-3 hours.

  • Cool the reaction and remove the excess reagent under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization: Dissolve the crude enaminone in ethanol and add methylhydrazine (1.1 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield 3-bromo-5-tert-butyl-1-methyl-pyrazole.

Synthesis of 4-bromo-3-tert-butyl-1-methyl-pyrazole

The synthesis of the 4-bromo isomer typically involves the direct bromination of a pre-formed pyrazole ring at the C4 position, which is often the most electronically favorable position for electrophilic substitution.

Synthesis_of_4_bromo_3_tert_butyl_1_methyl_pyrazole start 3-tert-Butyl-1-methyl-1H-pyrazole product 4-bromo-3-tert-butyl-1-methyl-pyrazole start->product Electrophilic Bromination reagent1 Bromine in Acetic Acid reagent1->product

Caption: Synthetic pathway for 4-bromo-3-tert-butyl-1-methyl-pyrazole.

Step-by-Step Protocol:

  • Synthesis of 3-tert-butyl-1-methyl-1H-pyrazole: This can be prepared by the cyclocondensation of 4,4-dimethyl-3-oxopentanal with methylhydrazine.

  • Bromination: Dissolve 3-tert-butyl-1-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 4-bromo-3-tert-butyl-1-methyl-pyrazole.

Comparative Summary of Isomer Properties (Hypothesized)

The following table summarizes the hypothesized properties and potential advantages of each isomer based on their structures. It is crucial to note that these are predictions and require experimental validation.

PropertyThis compound3-bromo-5-tert-butyl-1-methyl-pyrazole4-bromo-3-tert-butyl-1-methyl-pyrazole
Potential for High Target Affinity High (due to constrained conformation)Moderate to HighModerate
Potential for Selectivity HighModerateModerate
Synthetic Accessibility ModerateModerateHigh (direct C4 bromination)
Metabolic Stability Likely to be influenced by the exposed C4 position.Potentially more stable due to steric shielding around the pyrazole core.The bromine at C4 may block a potential site of metabolism.
Further Functionalization Potential Bromine at C5 is well-suited for cross-coupling reactions.Bromine at C3 can also be used for cross-coupling, but reactivity may differ.Bromine at C4 allows for diversification at the core of the molecule.

Conclusion and Future Directions

While the definitive biological advantages of this compound over its isomers await direct comparative studies, a careful analysis of their structures allows for the formulation of compelling hypotheses. The unique steric and electronic environment of the 5-bromo-3-tert-butyl isomer suggests its potential for high affinity and selectivity towards specific biological targets. The provided synthetic protocols offer a practical starting point for researchers to synthesize and evaluate these compounds in parallel.

Future work should focus on the parallel synthesis and biological screening of these isomers against a panel of relevant targets (e.g., kinases, GPCRs, etc.) to experimentally validate the hypotheses presented in this guide. Such studies will be invaluable in elucidating the precise structure-activity relationships of this class of compounds and will undoubtedly contribute to the development of novel and effective therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry, 8(10), 1295-1319.
  • Patil, S. A., et al. (2020). A review on recent advances in the synthesis and biological applications of pyrazole derivatives. Journal of Heterocyclic Chemistry, 57(5), 1996-2019.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2018). CN108191822A.
  • Two Novel Regioisomeric Series of Bis-pyrazolines: Synthesis, In Silico Study, DFT Calculations, and Comparative Antibacterial Potency Profile against Drug-Resistant Bacteria; MSSA, MRSA, and VRSA. (2024). ACS Omega.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports.
  • In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflamm
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4-Bromo-1-methylpyrazole | 15803-02-8. ChemicalBook.
  • Tert-Butyl 3-Bromo-5-Methyl-1H-Pyrazole-1-Carboxyl
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (2012). Organic Letters.
  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.
  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (2014). Letters in Drug Design & Discovery.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank.
  • Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021).
  • N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). Organic Synthesis.
  • 4-Bromo-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020). ChemMedChem.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of the Mexican Chemical Society.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
  • 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid. (n.d.). PubChem.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal.
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). Organic Process Research & Development.
  • (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021).
  • Current status of pyrazole and its biological activities. (2016). Journal of Advanced Pharmaceutical Technology & Research.
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). Bioscience, Biotechnology, and Biochemistry.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2008). Bioorganic & Medicinal Chemistry.
  • 1056156-03-6 | tert-Butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxyl
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Molbank.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-3-tert-butyl-1-methyl-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Identity: 5-Bromo-3-tert-butyl-1-methyl-pyrazole Physical State: Solid (Crystalline Powder) Primary Hazard Classification (Precautionary): Category 2 Irritant / Potential Sensitizer

As scientists, we often work with "functional unknowns"—intermediates where specific toxicological data is sparse. In the absence of a compound-specific LD50, we must apply the Precautionary Principle . Based on Structure-Activity Relationships (SAR) of halogenated pyrazoles, this compound should be treated as a High-Contact Hazard .

Immediate Action Required:

  • Engineering Control: Handle exclusively in a certified chemical fume hood.

  • Skin Protection: The tert-butyl moiety increases lipophilicity, enhancing potential dermal absorption. Double-gloving is mandatory for prolonged handling.

  • Respiratory Protection: Do not weigh on an open bench.

Part 2: Technical Hazard Analysis (The "Why")

To understand the safety requirements, we must analyze the molecule's functional groups and their biological implications.

Structural FeatureSafety Implication
Pyrazole Core Nitrogen-rich heterocycle. Analogs are known to cause eye/respiratory irritation (H319, H335).
Bromine Substituent Halogenated positions are often reactive sites. Increases molecular weight and often correlates with skin sensitization potential.
tert-Butyl Group Highly lipophilic (greasy). This facilitates the compound's ability to cross the stratum corneum (outer skin layer) and cell membranes. Standard latex gloves are insufficient.
N-Methyl Group Fixes the tautomer, preventing hydrogen bonding at N1, further increasing volatility and lipophilicity compared to NH-pyrazoles.

Part 3: PPE Matrix & Specifications

This matrix defines the minimum acceptable protection for handling milligram to gram-scale quantities.

Protection ZoneEquipment StandardTechnical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil)The lipophilic nature of the tert-butyl group requires a thicker barrier to prevent permeation. Change outer gloves every 30 minutes or immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders. Goggles seal against airborne dust that can cause severe lacrimation (tearing).
Body Protection Flame-Resistant Lab Coat + Tyvek Sleeves Prevents dust accumulation on personal clothing. Tyvek sleeves cover the wrist gap between glove and coat.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary containment. If hood work is impossible (e.g., equipment maintenance), use a P100/OV respirator.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing
  • Static Control: Brominated organic solids are often prone to static charge. Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance must be outside, use a tarred closed vessel method: Tare the vial with cap ON, add solid inside the hood, cap tightly, and weigh outside.

Phase 2: Reaction Setup
  • Solvent Selection: When dissolving, avoid low-boiling solvents (like DCM) initially if possible, as vigorous bubbling can aerosolize the compound.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize dust plumes.

Phase 3: Cleanup & Decontamination
  • Solvent Wash: Wipe all surfaces with Ethanol or Isopropanol first (to solubilize the organic compound), followed by a soap-and-water wash.

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with general organic waste if your facility recycles non-halogenated solvents.

Part 5: Safety Logic Visualization

The following diagram outlines the "Safe Handling Loop"—a self-validating workflow to ensure no step is missed.

SafetyLoop Start Start: Handling this compound RiskAssess 1. Risk Assessment (Check Induction/Ventilation) Start->RiskAssess PPE 2. PPE Donning (Double Nitrile + Goggles) RiskAssess->PPE Pass Engineering 3. Engineering Controls (Hood Sash < 18 inches) PPE->Engineering Action 4. Manipulation (Weighing/Reaction) Engineering->Action Decon 5. Decontamination (Ethanol Wipe -> Soap) Action->Decon Complete Disposal 6. Disposal (Halogenated Waste Stream) Decon->Disposal Disposal->Start Next Exp

Figure 1: The Safe Handling Loop ensures that engineering controls and PPE are validated before any chemical manipulation occurs.

Part 6: Emergency Response

Scenario A: Skin Contact

  • Immediate: Remove contaminated gloves/clothing immediately.

  • Wash: Rinse with soap and copious water for 15 minutes . Do not use organic solvents (ethanol/acetone) on skin, as this may drive the chemical deeper into the dermis.

  • Report: Seek medical observation if redness appears.

Scenario B: Spillage (Solid)

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don a P100 respirator if outside the hood.

  • Clean: Cover with wet paper towels (to prevent dust) and scoop into a hazardous waste container. Do not dry sweep.

References

  • PubChem. (2025).[1] 3-bromo-5-methyl-1H-pyrazole (Analogous Safety Data). National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: Halogenated Pyrazoles. European Chemicals Agency.[1] [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.